IWP-4
Description
Properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S3/c1-13-7-8-14-18(11-13)33-22(24-14)26-19(28)12-32-23-25-15-9-10-31-20(15)21(29)27(23)16-5-3-4-6-17(16)30-2/h3-8,11H,9-10,12H2,1-2H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUJMHOIQBDFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5OC)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686772-17-8 | |
| Record name | 686772-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
IWP-4 mechanism of action in Wnt signaling
An In-depth Technical Guide on the Core Mechanism of Action of IWP-4 in Wnt Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and its aberrant activation is frequently implicated in diseases such as cancer.[1][2] This has led to significant interest in developing small molecule inhibitors of this pathway for therapeutic and research applications. This compound (Inhibitor of Wnt Production-4) is a potent and specific small molecule antagonist of the Wnt/β-catenin signaling cascade.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its application in research and drug development.
Core Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[4][5] PORCN plays an essential role in the maturation and secretion of Wnt ligands.[6][7]
The canonical Wnt signaling pathway is initiated by the secretion of Wnt proteins, which then bind to Frizzled (FZD) family receptors and their co-receptors, LRP5/6 (low-density lipoprotein receptor-related protein 5/6), on the surface of target cells.[8][9] This binding event triggers a cascade of intracellular events that ultimately leads to the stabilization and nuclear translocation of β-catenin.[2] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.[10]
For Wnt proteins to be secreted and become active, they must undergo post-translational modifications, most notably palmitoylation.[6] This lipid modification is catalyzed by PORCN.[7] this compound directly inactivates PORCN, thereby preventing the palmitoylation of Wnt proteins.[1][5] This inhibition of Wnt lipidation leads to their retention in the endoplasmic reticulum and a subsequent blockage of their secretion.[6] Consequently, the activation of the Wnt signaling pathway in neighboring cells is prevented. The downstream effects of this compound treatment include the suppression of LRP6 and Dishevelled (Dvl) phosphorylation, and the prevention of β-catenin accumulation.[7][11][12]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ | 25 nM | [1][3][12][13] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Application | Cell Type | Concentration | Observed Effect | Reference |
| Wnt Pathway Inhibition | Triple-Negative Breast Cancer Cells | 5 µM | Blocked Wnt-dependent phosphorylation | [12][14] |
| Cardiomyocyte Differentiation | Human Pluripotent Stem Cells | 5 µM | Induced cardiomyocyte differentiation | [15] |
| Cardiomyocyte Differentiation | Mesenchymal Stem Cells | 5 µM | Promoted cardiac differentiation | [16][17] |
| Wnt Target Gene Downregulation | Mesenchymal Stem Cells | 5 µM | Downregulation of C-jun, C-myc, Cyc-D | [16] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has low solubility in aqueous media.[1] A concentrated stock solution is typically prepared in dimethyl sulfoxide (DMSO).
-
Reagents and Materials:
-
This compound powder
-
Anhydrous DMSO
-
-
Protocol:
-
To prepare a 2 mM stock solution, dissolve 1 mg of this compound in 1.01 mL of fresh DMSO.[1]
-
If precipitate is observed, gently warm the solution at 37°C for 2-5 minutes to aid dissolution.[5]
-
Aliquot the stock solution into working volumes to minimize freeze-thaw cycles.[1]
-
Store the stock solution at -20°C, protected from light.[1][5]
-
For cell culture experiments, the final concentration of DMSO should not exceed 0.1% to avoid cellular toxicity.[1]
-
Cell-Based Wnt Signaling Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on Wnt signaling using a luciferase reporter assay.
-
Reagents and Materials:
-
Cells expressing a Wnt-responsive luciferase reporter (e.g., STF reporter)
-
Wnt3a conditioned media or purified Wnt3a protein
-
This compound stock solution
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed the reporter cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
The following day, treat the cells with a serial dilution of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
After the pre-incubation with this compound, stimulate the cells with Wnt3a conditioned media or purified Wnt3a protein for 6-24 hours.
-
Following stimulation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Western Blot Analysis of β-catenin Accumulation
This protocol outlines the procedure to detect changes in β-catenin protein levels following this compound treatment.
-
Reagents and Materials:
-
Cells responsive to Wnt signaling
-
Wnt3a conditioned media or purified Wnt3a protein
-
This compound stock solution
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Protocol:
-
Plate cells and allow them to adhere.
-
Treat the cells with this compound at the desired concentration (e.g., 5 µM) for 24 hours.[7]
-
Stimulate the cells with Wnt3a for a specified period (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Visualizations
Canonical Wnt Signaling Pathway and the Point of this compound Inhibition
Caption: this compound inhibits PORCN, preventing Wnt palmitoylation and secretion.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's inhibitory effect on Wnt signaling.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. reprocell.com [reprocell.com]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]
- 14. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of IWP-4 in Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inhibitor of Wnt Production-4 (IWP-4) is a potent small molecule that has emerged as a critical tool in the field of stem cell biology. By selectively targeting the Porcupine (PORCN) O-acyltransferase, this compound provides a robust method for modulating the Wnt signaling pathway, a key regulator of embryonic development and stem cell fate.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its diverse applications in directing stem cell differentiation, and detailed experimental protocols. Quantitative data on its use in various differentiation lineages are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to Wnt Signaling and this compound
The Wnt signaling pathway is a highly conserved network of proteins that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell maintenance.[3][4] This pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.[3] The canonical pathway is central to regulating cell fate decisions, proliferation, and differentiation.[4] In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.[5]
This compound is a small molecule inhibitor of the Wnt signaling pathway.[2] It functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[1][6] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent signaling activity.[1][2] By inhibiting PORCN, this compound effectively traps Wnt ligands in the producing cell, thereby preventing their interaction with receptors on target cells and suppressing both canonical and non-canonical Wnt signaling.[7][8] this compound has been shown to inhibit Wnt/β-catenin signaling with an IC50 value of 25 nM.[9][10]
Mechanism of Action of this compound
The inhibitory action of this compound on PORCN disrupts the Wnt signaling cascade at its origin. This precise mechanism of action provides a powerful tool for researchers to dissect the temporal requirements of Wnt signaling in various differentiation processes.
Role of this compound in Stem Cell Differentiation
The temporal modulation of Wnt signaling is crucial for guiding stem cells through distinct developmental stages. This compound, by providing a transient and potent inhibition of the pathway, has become an indispensable tool for directing differentiation towards specific lineages.
Cardiomyocyte Differentiation
One of the most well-documented applications of this compound is in the directed differentiation of pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes.[1][9] The process typically involves an initial activation of the Wnt pathway to induce mesoderm formation, followed by inhibition of the pathway with this compound to promote cardiac specification.[11][12]
Table 1: this compound in Cardiomyocyte Differentiation from Human Pluripotent Stem Cells
| Parameter | Value | Cell Type | Reference |
| This compound Concentration | 5 µM | hPSCs (19-9-11 iPSCs) | [11] |
| Timing of Addition | Day 3 of differentiation | hPSCs (19-9-11 iPSCs) | [11] |
| Duration of Treatment | Not explicitly stated, but implied for several days | hPSCs (19-9-11 iPSCs) | [11] |
| Other Small Molecules | CHIR99021 (12 µM) added at Day 0 | hPSCs (19-9-11 iPSCs) | [11] |
| Outcome | 87% cTnT+ or MF20+ cells at Day 15 | hPSCs (19-9-11 iPSCs) | [11] |
| This compound Concentration | 5 µM | hESCs | [13] |
| Timing of Addition | Day 3 of differentiation | hESCs | [13] |
| Duration of Treatment | Media exchanged every 2 days until Day 15 | hESCs | [13] |
| Other Factors | BMP-4 (20 ng/mL) and/or Activin A (6 ng/mL) from Day 0-3 | hESCs | [13] |
| Outcome | Appearance of beating foci and increased cardiac marker expression | hESCs | [13] |
| This compound Concentration | 5 µM | Human Umbilical Cord MSCs | [14][15] |
| Duration of Treatment | 14 days | Human Umbilical Cord MSCs | [14][15] |
| Outcome | Upregulation of cardiac-specific genes and proteins | Human Umbilical Cord MSCs | [14][15] |
Endoderm and Pancreatic Progenitor Differentiation
This compound has also been utilized to direct the differentiation of hESCs towards definitive endoderm and subsequently into pancreatic progenitors. In this context, Wnt inhibition helps in patterning the anterior foregut endoderm.
Table 2: this compound in Pancreatic Progenitor Differentiation from Human Embryonic Stem Cells
| Parameter | Value | Cell Type | Reference |
| IWP-L6 Concentration | Not specified for this compound, but a more potent analog IWP-L6 was used | hESCs (HUES4 and H1) | [16] |
| Timing of Addition | During Stage 2 (Days 3-5) and Stage 3 (Days 5-7) | hESCs (HUES4 and H1) | [16] |
| Other Factors | TGF-β1 | hESCs (HUES4 and H1) | [16] |
| Outcome | Potent induction of pancreatic fate | hESCs (HUES4 and H1) | [16] |
Neurogenesis
The role of Wnt signaling in neurogenesis is complex, with different requirements at various stages of neural development.[17][18] While Wnt signaling can promote the proliferation of neural stem cells, its inhibition at specific time points can facilitate neuronal differentiation.[19][20] this compound can be a valuable tool to dissect these temporal requirements.
Osteogenesis
The influence of Wnt signaling on osteogenic differentiation is also context-dependent. While canonical Wnt signaling is generally considered a positive regulator of bone formation, some studies suggest that its inhibition can modulate osteogenic gene expression.[21][22]
Experimental Protocols
General Handling and Preparation of this compound
This compound is typically supplied as a crystalline solid and should be stored at -20°C, protected from light.[2] For use in cell culture, a stock solution is prepared in a solvent like dimethyl sulfoxide (DMSO).[2] It is recommended to prepare fresh stock solutions and aliquot them into working volumes to avoid repeated freeze-thaw cycles.[2] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid cellular toxicity.[2]
Table 3: Preparation and Storage of this compound
| Parameter | Recommendation | Reference |
| Storage | -20°C, protected from light | [2] |
| Solvent | DMSO | [2] |
| Stock Solution Example | 2 mM in DMSO (resuspend 1 mg in 1.01 mL of fresh DMSO) | [2] |
| Storage of Stock Solution | -20°C in aliquots | [2] |
| Final DMSO Concentration in Culture | ≤ 0.1% | [2] |
Protocol for Cardiomyocyte Differentiation from hPSCs
This protocol is a generalized representation based on published methods.[11]
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. The evolving roles of Wnt signaling in stem cell proliferation and differentiation, the development of human diseases, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STEMCELL Technologies this compound, Size: 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGF-β modulates cell fate in human ES cell-derived foregut endoderm by inhibiting Wnt and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WNT signaling at the intersection between neurogenesis and brain tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Wnt signaling in the regulation of adult hippocampal neurogenesis [frontiersin.org]
- 19. Frontiers | Role of Wnt Signaling in Adult Hippocampal Neurogenesis in Health and Disease [frontiersin.org]
- 20. Activation of Neurogenesis in Multipotent Stem Cells Cultured In Vitro and in the Spinal Cord Tissue After Severe Injury by Inhibition of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Transforming Growth Factor-β Signaling Inhibits the Osteogenic Differentiation of Mesenchymal Stem Cells via Activation of Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of IWP-4 in Developmental Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inhibitor of Wnt Production-4 (IWP-4) is a potent and specific small molecule antagonist of the canonical Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its application in directing developmental pathways, with a particular focus on cardiomyocyte differentiation. Detailed experimental protocols are provided to enable researchers to effectively utilize this compound in their studies.
Introduction to Wnt Signaling and this compound
The Wnt signaling pathway is a highly conserved signaling cascade that plays a pivotal role in a multitude of developmental processes, including cell fate determination, proliferation, migration, and polarity.[1][2] Dysregulation of this pathway is implicated in a range of diseases, including cancer and developmental disorders. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to its cell surface receptors, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes.
This compound is a small molecule that inhibits the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.[3] PORCN is essential for the palmitoylation of Wnt ligands, a post-translational modification that is crucial for their secretion and subsequent biological activity.[3] By inhibiting PORCN, this compound effectively blocks the production of functional Wnt proteins, thereby suppressing downstream Wnt signaling.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt pathway through the specific inactivation of the Porcupine (PORCN) enzyme. This action prevents the palmitoylation of Wnt ligands, which is a critical step for their secretion from the endoplasmic reticulum and subsequent activation of Wnt signaling cascades.
Figure 1: Mechanism of this compound action in the Wnt signaling pathway.
Quantitative Data
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Wnt Signaling Inhibition) | 25 nM | Cell-based reporter assay | [3] |
| Effective Concentration (Cardiomyocyte Differentiation) | 5 µM | Human Pluripotent Stem Cells | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Porcupine (PORCN) Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of PORCN activity by this compound. The assay measures the release of free coenzyme A (CoA) following the transfer of a palmitoleoyl group to a Wnt peptide substrate.
Materials:
-
Recombinant human PORCN enzyme
-
WNT3A peptide substrate (e.g., residues 199-220)
-
Palmitoleoyl-CoA
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution or DMSO (vehicle control).
-
Add 20 µL of recombinant PORCN enzyme (final concentration ~1 µM) to each well and incubate for 15 minutes at 37°C.
-
Prepare a substrate mix containing WNT3A peptide (final concentration ~50 µM) and palmitoleoyl-CoA (final concentration ~50 µM) in assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of CPM dye solution (final concentration ~10 µM) to each well to stop the reaction and allow for fluorescent adduct formation with free CoA.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.
Figure 2: Workflow for the in vitro PORCN enzyme inhibition assay.
Cell-Based Wnt Signaling Luciferase Reporter Assay for IC₅₀ Determination
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on the canonical Wnt signaling pathway using a luciferase reporter system.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-responsive luciferase reporter (e.g., TOPflash)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound stock solution (in DMSO)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Procedure:
-
Seed HEK293T-TOPflash cells into a 96-well plate at a density of 2 x 10⁴ cells per well and culture overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the culture medium from the cells and add 50 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add 50 µL of Wnt3a conditioned medium or recombinant Wnt3a (to a final concentration that induces robust luciferase activity) to all wells except for the negative control wells. Add 50 µL of regular medium to the negative control wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected Renilla luciferase control if applicable.
-
Calculate the percent inhibition for each this compound concentration relative to the Wnt3a-stimulated control and determine the IC₅₀ value.
Figure 3: Workflow for the cell-based Wnt signaling reporter assay.
Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes
This protocol outlines a widely used method for differentiating hPSCs into cardiomyocytes using a combination of a GSK3 inhibitor (CHIR99021) and this compound.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
mTeSR™1 medium
-
RPMI 1640 medium
-
B-27™ Supplement (without insulin)
-
CHIR99021
-
This compound
-
TrypLE™ Express
-
DPBS
Procedure:
Day -4 to 0: hPSC Expansion
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.
Day 0: Mesoderm Induction 2. Aspirate the mTeSR™1 medium and replace it with RPMI/B-27 (minus insulin) medium containing 6-12 µM CHIR99021.
Day 1: 3. After 24 hours, replace the medium with fresh RPMI/B-27 (minus insulin).
Day 3: Wnt Inhibition and Cardiac Specification 4. Replace the medium with RPMI/B-27 (minus insulin) containing 5 µM this compound.
Day 5 onwards: Cardiomyocyte Maturation 5. Replace the medium with RPMI/B-27 (with insulin). 6. Change the medium every 2-3 days. Beating cardiomyocytes can typically be observed between days 8 and 12.
Day 15+: Characterization 7. Cardiomyocytes can be harvested and characterized using methods such as immunocytochemistry for cardiac troponin T (cTnT) and α-actinin, or quantitative PCR for cardiac-specific gene expression.
Figure 4: Workflow for directed cardiomyocyte differentiation using this compound.
Conclusion
This compound is a valuable tool for researchers studying the role of Wnt signaling in developmental processes. Its high potency and specificity for Porcupine make it an excellent choice for transient and controlled inhibition of the Wnt pathway. The protocols provided in this guide offer a starting point for utilizing this compound to investigate its biological functions and to direct cell fate in various developmental models, particularly in the field of cardiac regeneration. As with any small molecule inhibitor, it is crucial to perform dose-response experiments and appropriate controls to ensure the validity and reproducibility of the experimental findings.
References
- 1. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to IWP-4: Discovery and Chemical Properties
This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, a potent inhibitor of the Wnt signaling pathway.
Discovery of this compound
This compound (Inhibitor of Wnt Production-4) was identified through a high-throughput screen of approximately 200,000 compounds aimed at discovering antagonists of the Wnt/β-catenin signaling pathway[1][2][3]. This screening effort led to the identification of a class of small molecules, including this compound, that effectively disrupt Wnt-dependent signaling[3]. The discovery of these inhibitors has provided valuable tools for studying the role of Wnt signaling in various biological processes, including embryonic development, tissue homeostasis, and cancer[4].
Chemical Properties
This compound is a small molecule with well-defined chemical and physical properties. It is commercially available as a white solid[1][2]. The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]-acetamide[5][6] |
| Synonyms | Inhibitor of Wnt Production-4, IWP4[5][7] |
| Molecular Formula | C₂₃H₂₀N₄O₃S₃[1][7] |
| Molecular Weight | 496.62 g/mol [1][7][8] |
| CAS Number | 686772-17-8[1][7][9] |
| Purity | ≥95% to ≥98% (by HPLC)[1][9][8] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO (up to 4.0 mM)[1][4][8]. Limited solubility in aqueous media[4]. Also soluble in DMF[10]. |
| Storage | Store powder at 4°C protected from light[1][2]. Stock solutions in DMSO are typically stored at -20°C in aliquots to avoid repeated freeze-thaw cycles[2][4]. |
Mechanism of Action
This compound is a potent and specific inhibitor of the Wnt signaling pathway, with an IC50 value of 25 nM in cell-free assays[8][11]. Its primary molecular target is Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum[4][9][11].
PORCN plays a crucial role in the maturation and secretion of Wnt proteins by catalyzing their palmitoylation, a necessary post-translational modification[3][4]. This compound inhibits the enzymatic activity of PORCN, thereby preventing the attachment of palmitate to Wnt ligands[1]. This lack of palmitoylation traps Wnt proteins within the cell, blocking their secretion and subsequent activation of Wnt signaling pathways in target cells[1][4].
By inhibiting PORCN, this compound effectively blocks downstream events in the canonical Wnt/β-catenin pathway. This includes preventing the Wnt-dependent phosphorylation of the LRP6 co-receptor and the scaffold protein Dishevelled (Dvl2), which ultimately leads to the prevention of β-catenin accumulation[1][2][10]. Notably, this compound has been shown to have minimal effects on other major signaling pathways, such as Notch and Hedgehog, highlighting its specificity[6][8].
Experimental Protocols
Preparation of this compound Stock Solutions
A standard protocol for preparing a stock solution of this compound for in vitro experiments is as follows:
-
Reconstitution : To prepare a 1.2 mM stock solution, reconstitute a 2 mg vial of this compound (MW: 496.62) by adding 3.36 mL of dimethyl sulfoxide (DMSO)[1][2].
-
Dissolution : If a precipitate is observed, gently warm the solution to 37°C for 2-5 minutes to ensure complete dissolution[1][2].
-
Storage : Aliquot the stock solution into smaller working volumes and store at -20°C, protected from light. It is recommended to use freshly prepared stock solutions for optimal results[1][2].
-
Cell Culture Use : When treating cells, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid potential cytotoxicity[2][4].
In Vitro Wnt Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway using a reporter cell line.
-
Cell Seeding : Plate a Wnt-responsive reporter cell line (e.g., HEK293T with a Super TOPFlash reporter plasmid) in a 96-well plate at an appropriate density.
-
Cell Culture : Culture the cells overnight in standard growth medium.
-
Treatment : The following day, replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control (DMSO).
-
Wnt Stimulation : Co-treat the cells with a Wnt agonist (e.g., Wnt3a conditioned medium or CHIR99021) to activate the signaling pathway.
-
Incubation : Incubate the cells for 24-48 hours.
-
Lysis and Reporter Assay : Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.
-
Data Analysis : Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase). Plot the normalized reporter activity against the log concentration of this compound to determine the IC50 value.
Applications in Research
This compound's ability to potently and specifically inhibit Wnt signaling has made it a valuable tool in various research areas:
-
Stem Cell Differentiation : this compound is widely used in protocols for the directed differentiation of pluripotent stem cells (PSCs). For instance, it is a key component in protocols for generating cardiomyocytes from human PSCs, often used in conjunction with a GSK3 inhibitor like CHIR99021[9][11][12].
-
Cancer Research : Given the hyperactivation of the Wnt pathway in many cancers, this compound is utilized to study the effects of Wnt inhibition on cancer cell proliferation and survival[13][14].
-
Developmental Biology : this compound allows for the temporal inhibition of Wnt signaling, enabling researchers to investigate the role of Wnt proteins in embryonic development and tissue patterning[4].
-
Regenerative Medicine : By modulating Wnt signaling, this compound is being explored for its potential to influence tissue regeneration processes[13].
References
- 1. reprocell.com [reprocell.com]
- 2. Stemolecule Wnt Inhibitor this compound | Stemgent REPROCELL [store.reprocell.com]
- 3. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. medkoo.com [medkoo.com]
- 6. IWP 4 | β-catenin | Tocris Bioscience [tocris.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. rndsystems.com [rndsystems.com]
- 9. stemcell.com [stemcell.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]
- 12. STEMCELL Technologies this compound, Size: 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 13. apexbt.com [apexbt.com]
- 14. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IWP-4 Porcupine Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of IWP-4, a potent small-molecule inhibitor of the Wnt signaling pathway. It details the mechanism of action, quantitative data on its activity, and explicit protocols for key experiments relevant to its study.
Introduction: The Wnt Pathway and Porcupine
The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Wnt proteins are a family of secreted glycoproteins that, upon binding to their receptors, initiate a cascade of events culminating in the nuclear translocation of β-catenin and the activation of target gene transcription via the TCF/LEF family of transcription factors.
A critical and indispensable step for the activity of all 19 human Wnt ligands is their post-translational modification within the endoplasmic reticulum (ER).[1] This modification, a palmitoleoylation of a conserved serine residue, is catalyzed by the ER-resident membrane-bound O-acyltransferase, Porcupine (PORCN).[1][2][3] This lipid modification is essential for Wnt proteins to be recognized by their chaperone, Wntless (WLS), for transport out of the ER, subsequent secretion from the cell, and binding to their Frizzled receptors.[1][2] Inhibition of PORCN effectively traps Wnt ligands in the producing cell, providing a powerful method to block Wnt signaling at its source.[1][4]
This compound: A Specific Inhibitor of Porcupine
Inhibitor of Wnt Production-4 (this compound) is a small molecule that specifically inactivates PORCN.[5][6] By inhibiting this key O-acyltransferase, this compound prevents the essential palmitoylation of Wnt proteins, thereby blocking their secretion and subsequent activation of the Wnt signaling cascade.[5][6][7][8] This leads to the downstream inhibition of Wnt-dependent events, including the phosphorylation of the LRP6 co-receptor and the accumulation of β-catenin.[9][10][11]
Quantitative Data and Chemical Properties
This compound is a highly potent inhibitor of the Wnt/β-catenin signaling pathway. Its efficacy and chemical characteristics are summarized below.
| Parameter | Value | Reference |
| IC₅₀ | 25 nM | [5][9][12][13] |
| Target | Porcupine (PORCN) | [6][13] |
| Molecular Formula | C₂₃H₂₀N₄O₃S₃ | [5][14][15] |
| Molecular Weight | 496.62 g/mol | [5][14][15] |
| Appearance | White to off-white solid | [7][13] |
| Solvent | Solubility | Reference |
| DMSO | ~2-4 mg/mL | [9][12][16] |
| DMF | ~5 mg/mL | [9][16] |
| Water | Insoluble | [12] |
| Ethanol | Insoluble | [12] |
| DMF:PBS (1:2) | ~0.3 mg/mL | [16] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the precise point of inhibition by this compound.
Key Experimental Protocols
The following are detailed protocols for essential experiments used to characterize the activity of this compound.
This assay quantitatively measures the transcriptional activity of the canonical Wnt pathway.
Principle: Cells are transfected with a reporter plasmid containing a Firefly luciferase gene under the control of multiple TCF/LEF responsive elements. Activation of the pathway leads to β-catenin/TCF/LEF-mediated transcription of the luciferase gene, producing a measurable luminescent signal. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.
Protocol:
-
Cell Seeding: Seed HEK293T cells (or other suitable cell line) in a 96-well white, clear-bottom plate at a density of ~35,000 cells per well. Allow cells to adhere overnight.
-
Transfection:
-
Prepare a transfection mix per well: 0.1 µg of TCF/LEF reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro]) and 0.01 µg of Renilla luciferase normalization plasmid (e.g., pRL-TK).
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000, FuGENE HD) according to the manufacturer's instructions.
-
Incubate cells with the transfection complex for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
After 24 hours of transfection, replace the medium with the this compound dilutions.
-
To induce pathway activity, add a Wnt agonist such as Wnt3a conditioned medium (e.g., 50% v/v) or purified Wnt3a protein (e.g., 100 ng/mL).
-
-
Incubation: Incubate the plate for an additional 16-24 hours at 37°C.
-
Lysis and Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of the this compound concentration to determine the IC₅₀ value.[17][18][19]
This method assesses the effect of this compound on upstream and downstream components of the Wnt pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Inhibition of Wnt secretion by this compound is expected to decrease Wnt-induced LRP6 phosphorylation (an early event) and prevent the subsequent stabilization and accumulation of β-catenin.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., L-Wnt-STF cells or another Wnt-responsive line) in 6-well plates.
-
Treat cells with this compound (e.g., 5 µM) or DMSO vehicle control for 24 hours.[11]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBS-T for 1 hour at room temperature. Using BSA is crucial for phospho-antibodies to reduce background.[21]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBS-T.
-
Phospho-LRP6 (Ser1490)
-
Total LRP6
-
Active β-catenin (dephosphorylated) or Total β-catenin
-
Loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane 3x for 10 minutes with TBS-T.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBS-T.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[10][22]
This protocol measures changes in the mRNA levels of Wnt target genes following this compound treatment.
Principle: Real-time quantitative PCR is used to measure the amount of a specific transcript. Inhibition of the Wnt pathway by this compound should lead to a decrease in the expression of known β-catenin/TCF/LEF target genes, such as AXIN2 and c-Myc.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1-5 µM) and a Wnt agonist (if not using a cell line with constitutive Wnt activation) for 24 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix: cDNA template, forward and reverse primers for the target gene (e.g., AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Experimental Workflow Visualization
The following diagram outlines a typical workflow for characterizing a Porcupine inhibitor like this compound.
References
- 1. Porcupine (PORCN): structural insights, functional mechanisms, and therapeutic potential in Wnt-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Emerging Mechanisms of Wnt Secretion and Signaling in Development [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. reprocell.com [reprocell.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. medkoo.com [medkoo.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: IWP-4 In Vitro IC50 Value
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-4 is a potent and selective small molecule inhibitor of the Wnt signaling pathway. It exerts its inhibitory effect by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the production of functional Wnt proteins, thereby attenuating Wnt-dependent signaling cascades. This technical guide provides a comprehensive overview of the in vitro IC50 value of this compound, detailed experimental protocols for its determination, and a visualization of the underlying signaling pathway and experimental workflow.
Quantitative Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. For this compound, the established in vitro IC50 value for the inhibition of Wnt signaling is 25 nM. This value was determined using a cell-based reporter assay, as detailed in the experimental protocols section.
| Compound | Target | Assay Type | Cell Line | IC50 Value | Reference |
| This compound | Porcupine (PORCN) | Super-TopFlash (STF) Reporter Assay | L-Wnt-STF | 25 nM | Chen et al., 2009[1][2] |
Experimental Protocols
The determination of the IC50 value of this compound for Wnt signaling inhibition was conducted using a Super-TopFlash (STF) reporter assay. This assay relies on a cell line engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element, which is activated by canonical Wnt signaling.
Cell Line Utilized: L-Wnt-STF Cells
The L-Wnt-STF cell line is a derivative of the HEK293 cell line that is stably transfected with a Super-TopFlash reporter construct. This construct contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of firefly luciferase.[3][4] In the presence of active Wnt signaling, β-catenin translocates to the nucleus, complexes with TCF/LEF transcription factors, and activates the transcription of the luciferase gene. The resulting luminescence is directly proportional to the level of Wnt pathway activation.
Super-TopFlash (STF) Reporter Assay Protocol
-
Cell Culture and Plating:
-
L-Wnt-STF cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 15,000 cells per well and allowed to adhere overnight.[5]
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations for testing. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.[1]
-
The culture medium in the 96-well plates is replaced with medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
-
Incubation:
-
The cells are incubated with the compound for 24 hours to allow for the inhibition of Wnt signaling and the subsequent effect on luciferase expression.[5]
-
-
Luciferase Activity Measurement:
-
After the incubation period, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System from Promega).
-
The luminescence is quantified using a luminometer.
-
-
IC50 Value Calculation:
-
The luciferase readings are normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration) to account for variations in cell number and transfection efficiency.
-
The normalized data is then plotted as a dose-response curve with the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis.
-
The IC50 value, the concentration of this compound that causes a 50% reduction in luciferase activity, is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. Cellosaurus cell line HEK 293 STF (CVCL_AQ26) [cellosaurus.org]
- 4. Technology -Super-Top-Flash Luciferase Reporter Cell Line for Canonical Wnt Signaling [jhu.technologypublisher.com]
- 5. 4.4. SuperTopFlash (STF) Assay [bio-protocol.org]
IWP-4: A Technical Guide to its Role in Cell Fate Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inhibitor of Wnt Production-4 (IWP-4) has emerged as a potent and selective small molecule tool for directing cell fate decisions, primarily through its targeted inhibition of the Wnt signaling pathway. This technical guide provides an in-depth overview of the core mechanism of this compound, its impact on the differentiation of pluripotent stem cells into various lineages, and detailed protocols for its application in cell culture systems. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in research and drug development.
Introduction to this compound and Wnt Signaling
The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway is implicated in numerous diseases, including cancer. The secretion of Wnt proteins, a critical step for pathway activation, is dependent on their palmitoylation by the membrane-bound O-acyltransferase Porcupine (PORCN).
This compound is a small molecule that specifically inhibits PORCN. By preventing the palmitoylation of Wnt ligands, this compound effectively blocks their secretion and subsequent activation of Wnt signaling cascades. This targeted inhibition makes this compound a valuable tool for dissecting the roles of Wnt signaling in various biological processes and for directing the differentiation of stem cells towards specific lineages.
Mechanism of Action: Inhibition of PORCN
This compound exerts its effects by directly targeting and inhibiting the enzymatic activity of PORCN. This action prevents the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins, a modification essential for their binding to the Wnt ligand carrier protein Wntless (WLS) and subsequent secretion from the endoplasmic reticulum. The result is an intracellular accumulation of unprocessed Wnt proteins and a cessation of paracrine and autocrine Wnt signaling.
Caption: this compound inhibits the Wnt signaling pathway by targeting PORCN.
Quantitative Data Summary
The efficacy of this compound in modulating Wnt signaling and directing cell fate is concentration-dependent. The following tables summarize key quantitative data from various studies.
Table 1: this compound Inhibitory and Effector Concentrations
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Wnt Inhibition) | 25 nM | Cell-free assay | [1] |
| EC50 (Cellular Effect) | 0.23 µM | CAPAN-1 | |
| Effective Concentration (Cardiomyocyte Differentiation) | 5 µM | Human Mesenchymal Stem Cells (MSCs) | |
| Effective Concentration (Cardiomyocyte Differentiation) | 5 µM | Human Pluripotent Stem Cells (hPSCs) | |
| Effective Concentration (Hepatic Competence Induction) | 10 µM | Definitive Endoderm Cells | |
| Effective Concentration (Neural Induction) | Varies by protocol | hPSCs |
Table 2: this compound Induced Changes in Gene and Protein Expression
| Lineage | Marker | Change in Expression | Cell Type | This compound Concentration | Reference |
| Cardiac | Cardiac Troponin I (cTnT) | Increased | hPSCs | 5 µM | |
| NKX2.5 | Increased (63% of cells) | hPSCs | 5 µM | ||
| MYH6/7 | Increased | hPSCs | 5 µM | ||
| Endoderm (Anterior/Pancreatic) | SOX17 | Modulated | hPSCs | Varies | |
| FOXA2 | Modulated | hPSCs | Varies | ||
| PDX1 | Increased | hPSC-derived Endoderm | Varies | ||
| Ectoderm (Neural) | PAX6 | Modulated | hPSCs | Varies | |
| SOX2 | Modulated | hPSCs | Varies |
Impact on Cell Fate Determination
The temporal and dose-dependent application of this compound allows for precise manipulation of cell fate decisions, particularly in pluripotent stem cells.
Mesoderm: Promoting Cardiomyocyte Differentiation
A primary and well-documented application of this compound is the directed differentiation of hPSCs into cardiomyocytes. Wnt signaling exhibits a biphasic role in cardiac development; early activation is required for mesoderm induction, while subsequent inhibition is necessary for cardiac progenitor specification. This compound is typically introduced after an initial treatment with a Wnt agonist, such as CHIR99021, to effectively switch off the Wnt pathway and promote commitment to the cardiac lineage. This sequential modulation can yield highly pure populations of functional, beating cardiomyocytes.
Endoderm: Patterning and Pancreatic Progenitor Specification
Wnt signaling is a key regulator of anterior-posterior patterning of the definitive endoderm. High Wnt activity promotes a posterior fate, while its inhibition is required for the specification of anterior endoderm, which gives rise to organs such as the pancreas, liver, and lungs. IWP inhibitors, including this compound, are utilized to suppress posteriorizing Wnt signals, thereby promoting an anterior foregut endoderm identity. Subsequent differentiation protocols for generating pancreatic progenitors often incorporate this compound to inhibit Wnt signaling, which would otherwise suppress the pancreatic fate.
Ectoderm: Neural Induction and Surface Ectoderm Specification
The default fate of ectoderm is neural, and this is promoted by the inhibition of BMP and Wnt signaling. Wnt inhibitors, including this compound, are therefore crucial components of many neural induction protocols from hPSCs. By blocking Wnt signaling, this compound helps to direct ectodermal cells towards a neural progenitor fate, characterized by the expression of markers such as PAX6 and SOX2. Furthermore, the interplay between Wnt inhibition and BMP signaling is critical for specifying the surface ectoderm, the precursor to skin, hair, and nails.
Experimental Protocols
The following are generalized protocols for the use of this compound in directing cell fate. Specific concentrations and timings may need to be optimized for different cell lines and experimental conditions.
General Stock Solution Preparation
-
Compound: this compound (M.W. 496.6 g/mol )
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure: To prepare a 10 mM stock solution, dissolve 5 mg of this compound in 1.007 mL of high-quality, anhydrous DMSO. Mix thoroughly by vortexing. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cardiomyocyte Differentiation from hPSCs (Monolayer Culture)
This protocol is a two-step process involving initial Wnt activation followed by Wnt inhibition.
Day 0: Mesoderm Induction
-
Plate hPSCs as a monolayer on Matrigel-coated plates.
-
When cells reach 80-90% confluency, replace the maintenance medium with RPMI1640/B27 minus insulin medium containing a Wnt agonist (e.g., 6-12 µM CHIR99021).
Day 3: Cardiac Progenitor Specification
-
Aspirate the medium and replace it with fresh RPMI1640/B27 minus insulin medium containing 5 µM this compound.
-
Culture for an additional 2 days.
Day 5 onwards: Cardiomyocyte Maturation
-
Replace the medium with RPMI1640/B27 with insulin.
-
Change the medium every 2-3 days. Beating cardiomyocytes should be visible between days 8 and 12.
Caption: Workflow for cardiomyocyte differentiation using this compound.
Anterior Foregut Endoderm and Pancreatic Progenitor Differentiation
This protocol involves the initial generation of definitive endoderm followed by anteriorization and pancreatic specification.
Days 1-3: Definitive Endoderm Induction
-
Culture hPSCs in a definitive endoderm induction medium, typically containing Activin A.
Days 4-6: Anterior Foregut Endoderm Specification
-
Replace the medium with a serum-free medium containing factors that promote anteriorization, such as Noggin, and include an IWP-family inhibitor (e.g., 2-5 µM this compound) to suppress posteriorizing Wnt signals.
Days 7-11: Pancreatic Progenitor Induction
-
Culture the anterior foregut endoderm in a medium containing factors that promote pancreatic specification, such as Retinoic Acid and FGF10. Continued Wnt inhibition with this compound during the early stages of this step may be beneficial.
Caption: Workflow for endoderm differentiation using this compound.
Neural Induction from hPSCs
This protocol utilizes dual SMAD inhibition and Wnt inhibition to promote neural fate.
Day 0: Seeding
-
Plate hPSCs on a suitable matrix in their maintenance medium.
Day 1-7: Neural Induction
-
Replace the medium with a neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542) and a Wnt inhibitor (e.g., 2-5 µM this compound).
-
Change the medium daily. By day 7, a high percentage of cells should express neural progenitor markers like PAX6.
Caption: Workflow for neural induction using this compound.
Conclusion
This compound is a powerful and specific inhibitor of Wnt signaling that has become an indispensable tool in the field of stem cell biology and regenerative medicine. Its ability to modulate a key developmental pathway allows for the directed differentiation of pluripotent stem cells into a variety of clinically relevant cell types, including cardiomyocytes, pancreatic progenitors, and neural progenitors. The detailed understanding of its mechanism of action and the development of robust protocols for its use will continue to advance our ability to model human development and disease, and to develop novel cell-based therapies.
References
Preliminary Studies on IWP-4 in Organoid Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid technology has emerged as a transformative platform in biomedical research, offering three-dimensional, self-organizing cellular structures that closely mimic the architecture and function of native organs. The precise control of signaling pathways is paramount in directing the differentiation and morphogenesis of organoids from pluripotent stem cells (PSCs) or adult stem cells. The Wnt signaling pathway is a critical regulator of these processes, and its modulation is often essential for generating specific organoid lineages. IWP-4 is a small molecule inhibitor of the Wnt pathway that acts by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase indispensable for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3] This technical guide provides an in-depth overview of preliminary studies utilizing this compound in organoid culture, with a focus on quantitative data, experimental protocols, and the underlying signaling mechanisms.
This compound Mechanism of Action: Inhibition of Wnt Secretion
This compound exerts its inhibitory effect on the Wnt signaling pathway by specifically targeting the enzyme Porcupine (PORCN).[1][2] PORCN is a crucial component of the Wnt secretion machinery, responsible for the palmitoylation of Wnt proteins in the endoplasmic reticulum. This lipid modification is essential for the proper folding, trafficking, and secretion of Wnt ligands. By inhibiting PORCN, this compound prevents the attachment of palmitoleic acid to a conserved serine residue on Wnt proteins, leading to their retention within the cell and a subsequent blockade of both autocrine and paracrine Wnt signaling.[1][4]
Quantitative Data on this compound in Organoid Culture
Preliminary studies have begun to quantify the effects of this compound on organoid development, particularly in the context of cardiac differentiation from human pluripotent stem cells (hPSCs). The precise timing of Wnt inhibition by this compound, following an initial period of Wnt activation with molecules like CHIR99021, is critical for efficient cardiomyocyte specification.
| CHIR99021 Concentration (µM) | This compound Addition Time (Day) | ROR2+/PDGFRα+ Population (%) on Day 2 | ROR2+/PDGFRα+ Population (%) on Day 3 (with Day 2 this compound) | cTnT+ Cells (%) on Day 18 |
| 6 | 2 | 20 ± 11 | >70 | - |
| 12 | 2 | 68 ± 12 | >70 | 94 ± 5 |
| 18 | 2 | 65 ± 8 | >70 | 68 ± 18 |
| 12 | 3 | 68 ± 12 | < ROR2+/PDGFRα+ on Day 2 | Poor Differentiation |
| 18 | 3 | 65 ± 8 | < ROR2+/PDGFRα+ on Day 2 | Poor Differentiation |
| Data adapted from a study on scalable suspension culture for cardiac differentiation from human pluripotent stem cells.[4][5] |
Experimental Protocols
Directed Differentiation of hPSCs into Cardiac Organoids
This protocol outlines a common strategy for inducing cardiac differentiation in hPSCs by temporally modulating Wnt signaling with CHIR99021 and this compound.[6][7][8]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel
-
mTeSR1 medium
-
RPMI 1640 medium
-
B27 supplement (without insulin)
-
CHIR99021
-
This compound
-
TrypLE Express
-
ROCK inhibitor (Y-27632)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Initiation of Differentiation (Day 0):
-
Aspirate mTeSR1 medium and replace it with RPMI/B27 medium (without insulin) containing CHIR99021 (e.g., 12 µM).
-
Incubate for 24-48 hours. This step induces differentiation towards mesendoderm.
-
-
Wnt Inhibition (Day 2-3):
-
Aspirate the CHIR99021-containing medium.
-
Add fresh RPMI/B27 medium (without insulin) containing this compound (e.g., 5 µM). The exact timing of this compound addition is crucial and may require optimization (see Table 1).[4][5]
-
Incubate for 48 hours. This step promotes the specification of cardiac progenitors.
-
-
Maturation (Day 5 onwards):
-
Aspirate the this compound-containing medium.
-
Add fresh RPMI/B27 medium (with insulin).
-
Change the medium every 2-3 days.
-
Beating cardiac organoids can typically be observed from day 8-10.
-
-
Organoid Formation (Optional - for 3D culture):
-
At a desired stage (e.g., day 5), detach the differentiating cells using TrypLE Express.
-
Resuspend the cells in RPMI/B27 medium containing a ROCK inhibitor.
-
Aggregate the cells in low-attachment plates to form embryoid bodies (EBs).
-
Continue culture in suspension with regular medium changes.
-
Gene Expression Analysis
Inhibition of the Wnt pathway with Porcupine inhibitors leads to a significant downregulation of Wnt target genes in organoids. Studies using bulk mRNA sequencing on human intestinal organoids treated with a Porcupine inhibitor have identified a common set of regulated genes across different endodermal tissues. Key Wnt target genes that are downregulated upon treatment include AXIN2, LGR5, and SP5. This provides a molecular readout for the efficacy of Wnt inhibition in the organoid system.
Conclusion and Future Directions
The preliminary studies on this compound in organoid culture highlight its utility as a potent and specific tool for directing cell fate by modulating the Wnt signaling pathway. The quantitative data available for cardiac organoid differentiation underscores the critical importance of the timing of Wnt inhibition for successful lineage specification. While detailed dose-response data for this compound in various organoid systems, particularly intestinal organoids, is still emerging, the established protocols provide a solid foundation for further investigation.
Future research should focus on:
-
Establishing comprehensive dose-response curves for this compound in different organoid models to optimize differentiation protocols.
-
Performing single-cell RNA sequencing to dissect the heterogeneous cellular responses to this compound treatment within organoids.
-
Investigating the long-term effects of transient this compound treatment on organoid maturation and functionality.
-
Exploring the therapeutic potential of this compound in disease models of organoids where aberrant Wnt signaling is implicated.
By continuing to refine our understanding and application of small molecules like this compound, the field of organoid research will advance towards generating more physiologically relevant and robust models for developmental biology, disease modeling, and regenerative medicine.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IWP-4 in Cardiomyocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes is a critical technology for cardiovascular research, drug discovery, and regenerative medicine. A key signaling pathway that governs this process is the canonical Wnt/β-catenin pathway, which plays a biphasic role. Initial activation of Wnt signaling is required for mesoderm induction, while subsequent inhibition is crucial for specifying cardiac progenitors and their differentiation into cardiomyocytes. IWP-4 (Inhibitor of Wnt Production-4) is a small molecule that effectively inhibits the Wnt pathway, making it a valuable tool for robust and efficient cardiomyocyte differentiation.
This compound functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands.[1][2][3] This post-translational modification is critical for the secretion and signaling activity of Wnt proteins. By inhibiting PORCN, this compound prevents the secretion of Wnt ligands, thereby blocking the downstream signaling cascade that leads to the accumulation of β-catenin and target gene transcription.[2][3] The use of this compound in conjunction with a glycogen synthase kinase 3 (GSK3) inhibitor, such as CHIR99021, for initial Wnt activation, has become a standard and highly effective method for generating high-purity populations of functional cardiomyocytes from human PSCs (hPSCs).[1][3][4][5]
Signaling Pathway
The canonical Wnt signaling pathway is central to the this compound-mediated differentiation of cardiomyocytes. The following diagram illustrates the key components and the mechanism of action of this compound.
Experimental Protocols
The following protocols are based on established methods for the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes using this compound.
Materials and Reagents
-
Human pluripotent stem cells (hPSCs)
-
Matrigel or Synthemax-coated culture plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 Supplement (with and without insulin)
-
CHIR99021 (GSK3 inhibitor)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Accutase
-
ROCK inhibitor (e.g., Y-27632)
Stock Solution Preparation
This compound Stock Solution (e.g., 2 mM):
-
Dissolve 1 mg of this compound (MW: 496.6 g/mol ) in 1.01 mL of fresh DMSO to make a 2 mM stock solution.[3]
-
Aliquot into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to one year.[6]
Monolayer Differentiation Protocol
This protocol is adapted from a widely used method involving temporal modulation of Wnt signaling.[4][6]
Day -5 to -1: Seeding and Expansion of hPSCs
-
Coat culture plates with Matrigel or a defined substrate like Synthemax.
-
Seed hPSCs in mTeSR1 medium supplemented with 10 µM ROCK inhibitor for the first 24 hours to enhance survival.
-
Culture the cells in mTeSR1 medium, changing the medium daily until they reach 80-90% confluency (typically 3-5 days).
Day 0: Mesoderm Induction
-
Aspirate the mTeSR1 medium.
-
Add RPMI/B27 medium without insulin, supplemented with a GSK3 inhibitor (e.g., 12 µM CHIR99021).[4]
Day 1-2: Continued Mesoderm Induction
-
Continue to culture the cells in the same medium.
Day 3: Cardiac Progenitor Specification
-
Aspirate the medium.
-
Add fresh RPMI/B27 medium without insulin, supplemented with 5 µM this compound.[4]
Day 5: Removal of Wnt Inhibitor
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add fresh RPMI/B27 medium without insulin.
Day 7 onwards: Cardiomyocyte Maturation
-
Aspirate the medium.
-
Add RPMI/B27 medium with insulin.
-
Change the medium every 2-3 days.
-
Spontaneously contracting cardiomyocytes can typically be observed between days 8 and 12.
Experimental Workflow Diagram
Quantitative Data Summary
The efficiency of cardiomyocyte differentiation using this compound can be very high, often exceeding 80%. The tables below summarize quantitative data from various studies.
Table 1: this compound Concentration and Timing Effects on Differentiation Efficiency
| Cell Line | CHIR99021 Concentration | This compound Concentration | This compound Addition Day | Differentiation Efficiency (% cTnT+ cells) | Reference |
| 19-9-11 iPSCs | 12 µM | 5 µM | Day 3 | ~87% | [4] |
| IMR90C4 iPSCs | 12 µM | 5 µM | Day 3 | ~85% | [4] |
| H7 hESCs | 12 µM | 5 µM | Day 2 | ~94% | [7] |
| H7 hESCs | 18 µM | 5 µM | Day 2 | ~68% | [7] |
| Human iPSCs | Not specified | 1-15 µM | Not specified | >90% by day 12 | [8] |
| H7 hESCs | Not specified (BMP-4 used) | 5 µM | Not specified | 15.6% | [9] |
| Mesenchymal Stem Cells | Not applicable | 5 µM | Not specified | Significant increase in cardiac markers | [10][11] |
Table 2: Gene Expression in Differentiated Cardiomyocytes
| Gene | Function | Expression Pattern |
| Brachyury (T) | Mesoderm marker | Peaks around day 1-2 |
| NKX2-5 | Cardiac transcription factor | Expression begins around day 4 |
| ISL1 | Cardiac progenitor marker | Expression begins around day 4 |
| TNNT2 (cTnT) | Cardiac troponin T | Readily detectable by day 8 |
| MYL2 (MLC2v) | Ventricular myosin light chain | Expressed in ventricular-like cardiomyocytes |
| MYL7 (MLC2a) | Atrial myosin light chain | Expressed in atrial-like cardiomyocytes |
Troubleshooting and Optimization
-
Low Differentiation Efficiency: The confluency of the starting hPSC culture is critical. It is recommended to perform a confluence range-finding study to determine the optimal cell density for your specific cell line.[12] The timing of small molecule addition is also crucial; adhere strictly to the protocol timeline.
-
Cell Death: Ensure gentle handling of cells during media changes. Adding ROCK inhibitor for the first 24 hours after seeding can improve cell survival.
-
Variability between Cell Lines: Different hPSC lines may exhibit varying differentiation efficiencies. It may be necessary to optimize the concentrations of CHIR99021 and this compound, as well as the timing of their application, for each cell line.
Conclusion
The use of this compound in a temporally controlled manner, following an initial pulse of Wnt activation, provides a robust and highly efficient method for directing the differentiation of pluripotent stem cells into cardiomyocytes. This protocol, which relies on small molecules rather than expensive growth factors, is scalable and reproducible, making it a cornerstone of modern cardiac regenerative medicine and disease modeling. The detailed protocols and data presented here serve as a comprehensive guide for researchers to successfully implement this powerful technique in their laboratories.
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing human pluripotent stem cell differentiation to cardiomyocytes through cardiac progenitor reseeding and cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human-induced pluripotent stem cells in cardiovascular research: current approaches in cardiac differentiation, maturation strategies, and scalable production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for IWP-4 in Cell Culture
These application notes provide detailed protocols for the dissolution and preparation of IWP-4, a potent inhibitor of the Wnt/β-catenin signaling pathway, for use in cell culture. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule that inhibits the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent binding to Frizzled receptors.[2][3][4] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, leading to the suppression of the canonical Wnt/β-catenin signaling cascade.[2][3] This pathway is crucial in embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.[2][5] this compound has been utilized in various research applications, including the directed differentiation of human pluripotent stem cells into cardiomyocytes.[1][5]
Chemical Properties
| Property | Value | Reference |
| Alternate Name | 2-(3,4,6,7-tetrahydro-3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | [3] |
| Chemical Formula | C₂₃H₂₀N₄O₃S₃ | [3] |
| Molecular Weight | 496.62 g/mol | [3] |
| CAS Number | 686772-17-8 | [3] |
| Purity | ≥95% | [1][2] |
| Formulation | Crystalline solid | [6] |
| IC₅₀ | 25 nM | [2][5] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | [3][6] |
| Stock Solution Concentration | 1 mM to 8.05 mM in DMSO | [7] |
| Powder Storage | 4°C or -20°C, protected from light | [3] |
| Stock Solution Storage | -20°C or -80°C in aliquots, protected from light | [3][7][8] |
| Stock Solution Stability | Up to 1 year at -80°C | [7] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the this compound powder vial and DMSO to warm to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Volume of DMSO (in µL) = (Mass of this compound in mg / 496.62 g/mol ) * 100,000
-
For example, to dissolve 1 mg of this compound:
-
Volume of DMSO (µL) = (1 mg / 496.62) * 100,000 ≈ 201.36 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If precipitate is observed, the solution can be warmed to 37°C for 2-5 minutes to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 5 µM:
-
Add 5 µL of the 10 mM stock solution to 10 mL of culture medium.
-
-
Mixing: Gently mix the medium by pipetting up and down or by swirling the flask/plate.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2][3]
-
Immediate Use: Use the freshly prepared this compound containing medium immediately for your cell culture experiments.[2]
Mechanism of Action: Wnt Signaling Pathway Inhibition
This compound acts as an inhibitor of the canonical Wnt signaling pathway. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits the Wnt signaling pathway by blocking Porcupine (PORCN).
Experimental Workflow: Preparation of this compound for Cell Culture
The following flowchart outlines the key steps for preparing this compound for use in cell culture experiments.
Caption: Workflow for dissolving and preparing this compound for cell culture experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. reprocell.com [reprocell.com]
- 4. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Optimizing IWP-4 Treatment for Maximal Differentiation Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inhibitor of Wnt Production-4 (IWP-4) is a small molecule that potently inhibits the Wnt signaling pathway. Its mechanism of action involves the inactivation of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3] By preventing Wnt proteins from being secreted, this compound effectively blocks both canonical (β-catenin dependent) and non-canonical Wnt signaling. The temporal and precise modulation of the Wnt pathway is critical for lineage specification during embryonic development. Consequently, the stage-specific inhibition of Wnt signaling by this compound is a cornerstone of numerous protocols for the directed differentiation of pluripotent stem cells (PSCs) and other stem cell types into various lineages, most notably cardiomyocytes.[2][4] The duration of this compound treatment is a critical parameter that must be optimized to achieve maximal differentiation efficiency. This document provides quantitative data, detailed protocols, and workflow diagrams to guide researchers in utilizing this compound effectively.
This compound Mechanism of Action in the Wnt Signaling Pathway
This compound targets the Porcupine (PORCN) enzyme, which resides in the endoplasmic reticulum. PORCN-mediated palmitoylation is an essential post-translational modification for all Wnt ligands, enabling their secretion and interaction with Frizzled receptors on target cells. By inhibiting PORCN, this compound ensures that Wnt ligands are retained within the cell, thereby shutting down the signaling cascade.[1][5]
Quantitative Data: this compound Treatment Duration and Differentiation Efficiency
The optimal duration of this compound treatment is highly dependent on the cell type and the target lineage. For cardiac differentiation from human pluripotent stem cells (hPSCs), a short, precisely timed window of Wnt inhibition is most effective. In contrast, differentiation of mesenchymal stem cells (MSCs) may benefit from a more prolonged treatment.
| Cell Type | Target Lineage | This compound Conc. | Treatment Start (Day) | Treatment Duration | Max. Differentiation Efficiency | Reference |
| Human iPSCs (19-9-11, IMR90C4) | Cardiomyocytes | 5 µM | 3 | 2 days | ~85-87% cTnT+ cells | [4] |
| Human ESCs (H7, H1) | Cardiomyocytes | 5 µM | 5 | 2 days | ~35-39% beating embryoid bodies | [6] |
| Human Umbilical Cord MSCs | Cardiomyocytes | 5 µM | 0 | 14 days | Significant upregulation of cardiac genes | [7][8] |
| Human ESCs | Pancreatic Progenitors | N/A (IWP2 used) | Stage 2 | N/A | Enhanced PDX1+/NKX6.1+ population | [9] |
| Human iPSCs | Neural Spheroids | N/A | N/A | N/A | Promoted Olig2 expression (with DAPT) | [10] |
Note: Differentiation efficiency is measured by different markers and methods across studies, affecting direct comparability. The timing (Day) is relative to the start of the differentiation protocol.
Experimental Workflow and Protocols
A common strategy for cardiac differentiation from hPSCs involves an initial activation of the Wnt pathway to induce mesoderm, followed by a timed inhibition with this compound to specify cardiac fate.
Protocol 1: Robust Cardiomyocyte Differentiation from hPSCs
This protocol is adapted from Lian et al. (2012) and is highly effective for generating a pure population of cardiomyocytes from various hPSC lines.[4][11]
Materials:
-
hPSCs (e.g., H9 ESCs or IMR90C4 iPSCs)
-
Matrigel-coated 12-well plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B27 Supplement (minus insulin)
-
CHIR99021 (Stock: 12 mM in DMSO)
-
This compound (Stock: 5 mM in DMSO)[11]
-
TrypLE Express or other dissociation reagent
-
Flow cytometry antibodies (e.g., anti-cTnT)
Procedure:
-
Cell Seeding (Day -4):
-
Culture hPSCs in mTeSR1 on Matrigel-coated plates.
-
When colonies are ready for passaging, dissociate them into a single-cell suspension.
-
Seed 0.5 - 1.5 million cells per well of a 12-well Matrigel-coated plate. Culture in mTeSR1.
-
Critical Step: The initial seeding density is crucial and may require optimization for your specific hPSC line.[11]
-
-
Mesoderm Induction (Day 0):
-
When cells reach >95% confluency (typically 4 days post-seeding), aspirate the mTeSR1 medium.
-
Add 2 mL/well of RPMI/B27 (minus insulin) medium containing 12 µM CHIR99021.
-
-
Cardiac Fate Specification (Day 3):
-
Aspirate the medium.
-
Add 2 mL/well of RPMI/B27 (minus insulin) medium containing 5 µM this compound.
-
-
Culture Maintenance (Day 5):
-
Aspirate the medium.
-
Add 2 mL/well of fresh RPMI/B27 (minus insulin) medium.
-
-
Continued Culture (Day 7 onwards):
-
Change the medium every 3 days with RPMI/B27 (with insulin).
-
Spontaneous contractions should become visible between days 8 and 12.
-
-
Analysis (Day 15):
-
Harvest cells for analysis.
-
Perform flow cytometry for cardiac troponin T (cTnT) to quantify the cardiomyocyte population. Purity often reaches >85%.[4]
-
Perform immunocytochemistry for cardiac markers like α-actinin and cTnT to observe sarcomere structure.
-
Protocol 2: Differentiation of Mesenchymal Stem Cells (MSCs) into Cardiac Progenitors
This protocol is based on findings that prolonged this compound treatment can promote cardiac lineage commitment in human umbilical cord-derived MSCs.[7][8][12]
Materials:
-
Human MSCs
-
Standard MSC growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., low-serum DMEM)
-
This compound (Stock: 5 mM in DMSO)
-
qPCR reagents and primers for cardiac genes (e.g., GATA4, NKX2.5, TNNT2)
Procedure:
-
Cell Seeding (Day 0):
-
Plate MSCs at a desired density in their standard growth medium and allow them to adhere overnight.
-
-
Initiation of Differentiation (Day 1):
-
Aspirate the growth medium.
-
Add differentiation medium containing 5 µM this compound. A cytotoxicity analysis is recommended to confirm the optimal non-toxic concentration for the specific MSC line being used.[7]
-
-
Culture and Maintenance:
-
Culture the cells for a total of 14 days.
-
Replace the medium containing 5 µM this compound every 2-3 days.
-
-
Analysis (Day 14):
-
Harvest cells for analysis.
-
Perform quantitative real-time PCR (qPCR) to assess the expression of early (GATA4, NKX2.5) and late (TNNT2, MYH7) cardiac marker genes. A significant upregulation compared to untreated controls indicates successful differentiation.[8]
-
Perform immunocytochemistry or western blotting for corresponding cardiac proteins.
-
Key Considerations and Optimization
-
Cell Line Variability: Different PSC and MSC lines exhibit varied differentiation propensities. It is essential to optimize the concentration and, most importantly, the timing of this compound application for each new cell line.
-
Confluency: For monolayer-based differentiations (like Protocol 1), the cell confluency at the start of induction is a critical parameter that significantly impacts efficiency.
-
Compound Purity: Ensure the use of high-purity this compound, as impurities can affect experimental outcomes. Prepare fresh stock solutions and store them in aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.[3]
-
Combined Treatments: this compound is often used sequentially with Wnt activators (e.g., CHIR99021) or in combination with other small molecules that target parallel pathways like BMP or Notch to achieve synergistic effects on differentiation.[6][10]
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wnt-Notch Signaling Interactions During Neural and Astroglial Patterning of Human Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
Application Notes and Protocols: IWP-4 in Directed Differentiation of Endoderm
Audience: Researchers, scientists, and drug development professionals.
Introduction:
IWP-4 is a small molecule inhibitor of the Wnt signaling pathway. It functions by inactivating Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands[1]. By preventing Wnt secretion, this compound effectively blocks both canonical and non-canonical Wnt signaling pathways. This targeted inhibition makes this compound a valuable tool in directed differentiation protocols, particularly for guiding pluripotent stem cells (PSCs) towards specific endodermal lineages such as hepatic and pancreatic fates.
The differentiation of PSCs into definitive endoderm (DE) is a critical first step for generating various endodermal derivatives. While activation of the Wnt/β-catenin pathway, often using molecules like CHIR99021, is crucial for inducing DE from PSCs, subsequent inhibition of Wnt signaling is often required for the specification and maturation of certain endodermal progenitors[2][3][4]. This compound provides a reliable method to achieve this temporal control of Wnt signaling.
Mechanism of Action: this compound in Wnt Signaling
The Wnt signaling pathway plays a pivotal role in embryonic development, including the specification of germ layers. The canonical Wnt pathway involves the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene expression. This compound inhibits this pathway at an early stage by preventing the palmitoylation of Wnt proteins by PORCN in the endoplasmic reticulum. This modification is crucial for the secretion and activity of Wnt ligands.
Caption: Wnt signaling pathway and the inhibitory action of this compound on PORCN.
Data Presentation: this compound in Directed Endoderm Differentiation
The following table summarizes the quantitative data from various studies on the application of this compound in directed endoderm differentiation protocols.
| Cell Type | Differentiation Stage | This compound Concentration | Treatment Duration | Outcome | Reference |
| Human Pluripotent Stem Cells | Definitive Endoderm to Hepatic Competence | 5 µM - 10 µM | 2 - 5 days | 10 µM for 2 days yielded the highest expression of hepatic competence genes (HNF4α, HHEX, SOX17).[5] | (Kadam et al., 2020)[5] |
| Human Pluripotent Stem Cells | Definitive Endoderm to Hepatic Competence | 10 µM | 2 days | 99.8 ± 1% HNF4α positive cells.[5] | (Kadam et al., 2020)[5] |
| Human Embryonic Stem Cells | Foregut to Pancreatic Endoderm | Not specified | S2-S3 stages | Increased PDX1 expression and suppression of the liver marker AFP.[6] | (Jørgensen et al., 2021)[6] |
| Human Embryonic Stem Cells | Pancreatic Specification | Not specified | S2-S5 stages | Combined treatment with TGF-β1 robustly enhanced INSULIN+ cell yield.[6] | (Jørgensen et al., 2021)[6] |
| Mesenchymal Stem Cells | Cardiac Differentiation | 5 µM | 14 days | Promoted differentiation into cardiac progenitor cells.[7][8] | (Shafiq et al., 2023)[7][8] |
Experimental Protocols
Protocol 1: Differentiation of Human Pluripotent Stem Cells to Hepatic Competent Cells
This protocol describes a two-stage process for differentiating human pluripotent stem cells (hPSCs) into definitive endoderm (DE) and subsequently into hepatic competent (HC) cells using this compound.
Materials:
-
hPSCs
-
Matrigel-coated plates
-
mTeSR™1 medium
-
DMEM/F12 medium
-
B27 supplement
-
Activin A
-
CHIR99021
-
This compound
-
PBS
-
Accutase
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium. Passage cells every 4-5 days.
-
Definitive Endoderm Induction (2 days):
-
When hPSCs reach 70-80% confluency, aspirate the mTeSR™1 medium and replace it with DE induction medium (DMEM/F12, 1x B27 supplement, 100 ng/mL Activin A, and 3 µM CHIR99021).
-
Incubate for 24 hours.
-
On day 2, replace the medium with fresh DE induction medium.
-
-
Hepatic Competence Induction (2 days):
-
Characterization: On day 5, cells can be analyzed for the expression of HC markers such as HNF4α, HHEX, and SOX17 by immunofluorescence or flow cytometry.[5]
Protocol 2: General Workflow for Pancreatic Endoderm Differentiation
This protocol outlines a general workflow for directing definitive endoderm towards a pancreatic fate, where Wnt inhibition is a key step.
Materials:
-
Definitive endoderm cells derived from hPSCs
-
DMEM/F12 medium
-
B27 supplement
-
FGF10
-
Retinoic Acid
-
Noggin
-
This compound (or other Porcupine inhibitors like IWP-L6)
-
TGF-β1
Procedure:
-
Posterior Foregut Endoderm Specification (Days 3-5):
-
Start with a culture of definitive endoderm cells.
-
Treat the cells with a medium containing FGF10, Retinoic Acid, and Noggin to induce a posterior foregut fate.
-
-
Pancreatic Endoderm Induction (Days 5-7):
-
To promote pancreatic fate and inhibit liver fate, treat the posterior foregut endoderm cells with a medium containing this compound and TGF-β1.[6] The optimal concentration of this compound should be determined empirically, but concentrations in the range of 2-5 µM are commonly used.
-
-
Further Maturation: Following pancreatic endoderm induction, cells can be further matured towards endocrine progenitors and insulin-producing cells using established protocols.
Experimental Workflow Visualization
Caption: Experimental workflow for directed endoderm differentiation using this compound.
Conclusion
This compound is a potent and specific inhibitor of Wnt signaling that serves as an indispensable tool for directing the differentiation of pluripotent stem cells into specific endodermal lineages. By carefully controlling the timing and concentration of this compound application, researchers can efficiently guide the differentiation process towards either hepatic or pancreatic fates. The protocols and data presented here provide a framework for the successful application of this compound in endoderm differentiation studies, with the potential for further optimization depending on the specific cell line and research objectives.
References
- 1. stemcell.com [stemcell.com]
- 2. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient endoderm induction from human pluripotent stem cells by logically directing signals controlling lineage bifurcations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained intrinsic WNT and BMP4 activation impairs hESC differentiation to definitive endoderm and drives the cells towards extra-embryonic mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β modulates cell fate in human ES cell-derived foregut endoderm by inhibiting Wnt and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cardiac Progenitors with IWP-4
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of IWP-4, a potent inhibitor of the Wnt signaling pathway, for the directed differentiation of pluripotent stem cells (PSCs) into cardiac progenitors. The protocols detailed below are based on established methods that leverage the temporal modulation of Wnt signaling to efficiently generate cardiomyocytes.
Introduction
The directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes holds immense potential for disease modeling, drug screening, and regenerative medicine. A critical step in this process is the specification of cardiac progenitor cells from the mesoderm. The Wnt signaling pathway plays a biphasic role in cardiac development, with an initial requirement for its activation to induce mesoderm, followed by a crucial period of inhibition to promote cardiac progenitor specification and subsequent cardiomyocyte differentiation.[1][2]
This compound is a small molecule that inhibits the Wnt pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt ligands.[3] By preventing Wnt secretion, this compound effectively blocks both canonical and non-canonical Wnt signaling pathways. This temporal inhibition of Wnt signaling with this compound has been demonstrated to be a highly efficient method for inducing cardiac progenitors from PSCs.[3][4]
Data Presentation
The following table summarizes quantitative data from various studies on the efficiency of cardiac differentiation using this compound in conjunction with a GSK3 inhibitor (CHIR99021) for initial mesoderm induction.
| CHIR99021 Concentration (µM) | This compound Concentration (µM) | Timing of this compound Addition | Resulting Cardiomyocyte Purity (% cTnT+ cells) | Cell Type | Reference |
| 12 | 5 | Day 3 | 87% | 19-9-11 iPSCs | [4] |
| 12 | 5 | Day 3 | ~85% | 19-9-11 and IMR90C4 iPSCs on Synthemax | [4] |
| 12 | Not specified | Day 2 | 94 ± 5% | hPSCs in spinner flasks | [5] |
| 18 | Not specified | Day 2 | 68 ± 18% | hPSCs in spinner flasks | [5] |
| Not specified | 5 | Not specified | Non-cytotoxic concentration | Human umbilical cord derived MSCs | [6][7] |
Signaling Pathway and Experimental Workflow
Wnt Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for this compound. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptors, this complex is inhibited, allowing β-catenin to accumulate and activate target gene expression. This compound blocks the secretion of Wnt proteins, thereby preventing the initiation of this signaling cascade.
Caption: Mechanism of this compound in the Wnt signaling pathway.
Experimental Workflow for Cardiac Progenitor Induction
This diagram outlines the key steps and timeline for differentiating pluripotent stem cells into cardiac progenitors using a two-step Wnt modulation protocol.
Caption: Workflow for small molecule-based cardiac differentiation.
Experimental Protocols
Materials and Reagents
-
Human pluripotent stem cells (e.g., H9 ESCs, 19-9-11 iPSCs)
-
Matrigel (hESC-qualified) or Synthemax plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 Supplement, Minus Insulin
-
B-27 Supplement
-
CHIR99021 (GSK3 inhibitor)
-
This compound (Wnt pathway inhibitor)[3]
-
Accutase or Versene
-
ROCK inhibitor (Y-27632)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Antibodies for flow cytometry and immunofluorescence (e.g., anti-cTnT, anti-NKX2.5)
Protocol 1: Monolayer Differentiation of hPSCs to Cardiomyocytes
This protocol is adapted from established methods utilizing temporal modulation of Wnt signaling with small molecules.[4][8]
A. Expansion of Human Pluripotent Stem Cells (Day -5 to -1)
-
Coat culture plates with Matrigel or use Synthemax plates according to the manufacturer's instructions.
-
Culture hPSCs in mTeSR1 medium, changing the medium daily.
-
Passage cells using Accutase or Versene when they reach 70-80% confluency. For plating, supplement the mTeSR1 medium with 10 µM ROCK inhibitor (Y-27632) for the first 24 hours to enhance cell survival.
-
Continue to culture the cells until they reach 90-100% confluency before starting differentiation.
B. Mesoderm Induction (Day 0)
-
Aspirate the mTeSR1 medium from the confluent hPSC culture.
-
Add RPMI/B27 medium without insulin, supplemented with a GSK3 inhibitor such as 12 µM CHIR99021.[4]
C. Maintenance and Cardiac Specification (Day 1 - 4)
-
Day 1: After 24 hours of CHIR99021 treatment, aspirate the medium and replace it with fresh RPMI/B27 medium without insulin.[8]
-
Day 3: Aspirate the medium and add fresh RPMI/B27 medium without insulin, now supplemented with 5 µM this compound to inhibit Wnt signaling and promote cardiac specification.[4]
D. Cardiomyocyte Maturation (Day 5 onwards)
-
Day 5: Aspirate the medium containing this compound and replace it with RPMI/B27 medium (with insulin).
-
From Day 7 onwards, change the RPMI/B27 medium (with insulin) every 2-3 days.
-
Spontaneous contractions of cardiomyocyte clusters are typically observed between days 8 and 12.
Protocol 2: Characterization of Differentiated Cardiomyocytes
A. Flow Cytometry for Cardiac Troponin T (cTnT)
-
At day 15 of differentiation, aspirate the medium and wash the cells with PBS.
-
Dissociate the cells into a single-cell suspension using Accutase.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain the cells with a primary antibody against cardiac Troponin T (cTnT), followed by a fluorescently labeled secondary antibody.
-
Analyze the percentage of cTnT-positive cells using a flow cytometer. High-efficiency differentiations should yield >80% cTnT+ cells.[8]
B. Immunofluorescence Staining
-
At day 15, fix the cells in the culture plate with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against cardiac markers such as NKX2.5, ISL1, and cTnT overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
Troubleshooting and Considerations
-
Low Differentiation Efficiency: The confluency of the starting hPSC culture is critical. Ensure cultures are fully confluent before initiating differentiation. The optimal concentrations of CHIR99021 and this compound may need to be titrated for different hPSC lines.[5]
-
Cell Detachment: Excessive cell death can lead to detachment. Ensure gentle handling during medium changes. The use of ROCK inhibitor during plating is crucial for cell survival.
-
Variability between Cell Lines: Different hPSC lines may exhibit varying differentiation propensities. It is recommended to optimize the protocol for each new cell line.
These protocols, leveraging the targeted inhibition of Wnt signaling by this compound, provide a robust and reproducible method for generating a high yield of cardiac progenitors and functional cardiomyocytes from pluripotent stem cells.
References
- 1. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. stemcell.com [stemcell.com]
- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWP-4 in 3D Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems, such as organoids and spheroids, are increasingly utilized in biomedical research and drug development to model complex biological processes more accurately than traditional 2D cultures.[1][2] These models better recapitulate the in vivo microenvironment, including cell-cell and cell-matrix interactions.[3][4] The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and disease progression.[5][6] IWP-4 is a small molecule inhibitor of the Wnt pathway that acts by inactivating Porcupine, a membrane-bound O-acyltransferase.[7][8] This enzyme is essential for the palmitoylation of Wnt proteins, a necessary step for their secretion and signaling activity.[7][9] By inhibiting Porcupine, this compound effectively blocks the production of all Wnt ligands.[9] This application note provides a comprehensive guide for the use of this compound in 3D culture systems, with a focus on protocols for directed differentiation and cancer research applications.
Mechanism of Action: Wnt Signaling Inhibition by this compound
The canonical Wnt signaling pathway plays a crucial role in cell fate decisions. In the absence of Wnt ligands, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10][11] When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.[12][13]
This compound intervenes at the very beginning of this cascade by preventing the secretion of Wnt ligands from the signal-producing cells. It achieves this by inhibiting the Porcupine (PORCN) enzyme, which attaches a palmitoleoyl group to a conserved serine residue on Wnt proteins within the endoplasmic reticulum. This lipid modification is indispensable for the binding of Wnt proteins to the Wntless (WLS) carrier protein and their subsequent transport and secretion. By blocking this essential step, this compound ensures that Wnt ligands are not available to activate the pathway in neighboring cells.
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. It is soluble in dimethyl sulfoxide (DMSO).[5] To prepare a stock solution (e.g., 2 mM), reconstitute the powder in fresh, anhydrous DMSO.[1] For example, to make a 2 mM stock solution from 1 mg of this compound (MW: 496.62 g/mol ), dissolve it in 1.01 mL of DMSO.[1]
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[12] For long-term storage, -80°C is recommended. Protect the solution from light.
-
Working Dilution: When preparing working solutions, dilute the stock solution directly into the cell culture medium immediately before use. The final concentration of DMSO in the culture should be kept below 0.1% to avoid cytotoxicity.[1]
II. Protocol for Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiac Organoids
This protocol is adapted from methods utilizing temporal modulation of Wnt signaling for cardiomyocyte differentiation.[7][10]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or equivalent hPSC maintenance medium
-
AggreWell™ plates or U-bottom low-adhesion plates
-
Differentiation Basal Medium: RPMI-1640 with B27 supplement (without insulin)
-
CHIR99021 (GSK3β inhibitor, Wnt activator)
-
This compound (Wnt inhibitor)
-
Matrigel® or other suitable extracellular matrix (optional, for embedding)
-
Cardiomyocyte maintenance medium (e.g., RPMI-1640 with B27 supplement with insulin)
Procedure:
-
hPSC Expansion: Culture hPSCs on a suitable matrix (e.g., Matrigel®) in maintenance medium until they reach 70-80% confluency.
-
Embryoid Body (EB) Formation (Day 0):
-
Dissociate hPSCs into a single-cell suspension using a gentle cell dissociation reagent.
-
Seed the cells into AggreWell™ or U-bottom low-adhesion plates at a density of approximately 1 x 10^6 cells/mL in maintenance medium supplemented with a ROCK inhibitor (e.g., Y-27632) to promote survival.
-
Centrifuge the plates to facilitate cell aggregation at the bottom of the microwells.
-
Incubate at 37°C, 5% CO2.
-
-
Mesoderm Induction (Day 1-3):
-
After 24 hours (Day 1), carefully remove the maintenance medium and replace it with Differentiation Basal Medium containing a Wnt activator, such as 6-12 µM CHIR99021. This step initiates differentiation towards the mesodermal lineage.
-
-
Cardiac Progenitor Specification (Day 3-5):
-
On Day 3, remove the CHIR99021-containing medium and replace it with fresh Differentiation Basal Medium containing 5 µM this compound.[7] This inhibition of the Wnt pathway is crucial for specifying cardiac progenitors.
-
Incubate for 48 hours.
-
-
Cardiomyocyte Maturation (Day 5 onwards):
-
On Day 5, replace the this compound-containing medium with Differentiation Basal Medium.
-
From Day 7 onwards, switch to a cardiomyocyte maintenance medium (e.g., RPMI-1640 with B27 supplement with insulin). Change the medium every 2-3 days.
-
Spontaneously beating cardiac organoids should be visible between days 8 and 15.
-
-
Analysis:
-
Morphology and Beating: Monitor the organoids daily for changes in morphology and the appearance of spontaneous contractions using brightfield microscopy.
-
Immunofluorescence: At desired time points, fix the organoids (e.g., with 4% paraformaldehyde), permeabilize, and stain for cardiac markers such as cardiac Troponin T (cTnT) and α-actinin.
-
Gene Expression: Extract RNA from organoids to perform qRT-PCR for key cardiac transcription factors (e.g., NKX2-5, GATA4) and structural genes (e.g., TNNT2, MYH6).
-
III. Protocol for Inhibition of Wnt-Driven Growth in Cancer Spheroids
This protocol provides a general framework for assessing the effect of this compound on the growth of cancer cell spheroids, particularly for cancers with known Wnt pathway activation.
Materials:
-
Cancer cell line of interest (e.g., colorectal, breast cancer)
-
Appropriate complete cell culture medium
-
Ultra-low attachment round-bottom plates (e.g., 96-well)
-
This compound stock solution
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Microplate reader
-
Imaging system or microscope with a camera
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells into ultra-low attachment 96-well plates at a density optimized for spheroid formation for your specific cell line (typically 1,000-10,000 cells per well).
-
Centrifuge the plate briefly to collect cells at the bottom of the wells.
-
Incubate for 48-72 hours to allow for the formation of compact spheroids.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium. A suggested starting concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Carefully remove half of the medium from each well and replace it with an equal volume of the medium containing the appropriate concentration of this compound.
-
Incubate the spheroids for the desired treatment duration (e.g., 72 hours, with media changes as needed).
-
-
Analysis of Spheroid Growth:
-
Size Measurement: At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids. Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid. Calculate the spheroid volume assuming a spherical shape.
-
Cell Viability: At the end of the treatment period, assess cell viability using a 3D-compatible assay like CellTiter-Glo® 3D, which measures ATP levels. Follow the manufacturer's protocol.
-
Endpoint Imaging: After treatment, spheroids can be fixed, sectioned, and stained (e.g., H&E, IHC for proliferation markers like Ki67, or apoptosis markers like cleaved caspase-3).
-
Experimental Workflow Diagram
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound in 3D culture systems.
Table 1: this compound in Directed Differentiation of Cardiac Organoids
| Parameter | Control (Vehicle) | This compound (5 µM) | Expected Outcome | Reference |
| Timing of Treatment | N/A | Day 3-5 (post CHIR99021) | Critical for cardiac specification | [7][10] |
| Beating Organoids (%) | < 10% | > 80% | Increased cardiomyocyte formation | [1] |
| cTnT+ Cells (%) | Variable, low | > 90% | High purity of cardiomyocytes | [14] |
| NKX2-5 Relative Expression | Baseline | Significant Increase | Upregulation of cardiac progenitor markers | [2] |
Table 2: this compound in Cancer Spheroid Growth Inhibition
| Cell Line | This compound Concentration | Spheroid Volume (mm³) | Cell Viability (% of Control) | Reference |
| Wnt-Dependent Cancer | Vehicle Control | 0.25 ± 0.03 | 100% | Hypothetical |
| 100 nM | 0.18 ± 0.02 | 75% | Hypothetical | |
| 1 µM | 0.10 ± 0.01 | 40% | Hypothetical | |
| 10 µM | 0.05 ± 0.01 | 15% | Hypothetical | |
| Wnt-Independent Cancer | Vehicle Control | 0.22 ± 0.02 | 100% | Hypothetical |
| 10 µM | 0.20 ± 0.03 | 95% | Hypothetical |
Note: The data in Table 2 are hypothetical and serve as an example for structuring experimental results. Actual values will depend on the specific cell line and experimental conditions.
Conclusion
This compound is a potent and specific inhibitor of Wnt production, making it an invaluable tool for manipulating cell fate and studying disease mechanisms in 3D culture models. By following the detailed protocols and guidelines presented in this application note, researchers can effectively utilize this compound to direct the differentiation of pluripotent stem cells into specific lineages, such as cardiomyocytes, and to investigate the role of Wnt signaling in cancer progression. The quantitative analysis of spheroid and organoid responses to this compound treatment will provide deeper insights into developmental processes and potential therapeutic strategies.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Wnt-YAP interactions in the neural fate of human pluripotent stem cells and the implications for neural organoid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nyscf.org [nyscf.org]
- 4. Protocol for the Generation of Definitive Hematopoietic Progenitors from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 3D cancer models: One step closer to in vitro human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Generation of Cardiac Organoids from Human Pluripotent Stem Cells Using the Aurora Kinase Inhibitor ZM447439 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 9. Targeted inhibition of Wnt signaling with a Clostridioides difficile toxin B fragment suppresses breast cancer tumor growth | PLOS Biology [journals.plos.org]
- 10. A review of protocols for engineering human cardiac organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. IWP 4 Supplier | 1188890-41-6 | Hello Bio [hellobio.com]
- 13. Canonical Wnt Pathway Is Involved in Chemoresistance and Cell Cycle Arrest Induction in Colon Cancer Cell Line Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for IWP-4 Administration in Mouse Models of Tissue Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibitor of Wnt Production-4 (IWP-4) is a small molecule that acts as a potent inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3] By blocking Wnt secretion, this compound effectively attenuates Wnt-dependent signaling cascades, which are critically involved in embryonic development, tissue homeostasis, and pathogenesis of various diseases, including cancer.[1][4] The modulation of Wnt signaling presents a promising therapeutic strategy for tissue repair and regeneration, where precise control of cellular differentiation and proliferation is paramount.[5] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in various mouse models of tissue repair.
Mechanism of Action
The canonical Wnt signaling pathway is initiated by the binding of secreted Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. This interaction leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes. This compound disrupts this cascade at its origin by inhibiting PORCN, thereby preventing the post-translational lipid modification of Wnt proteins necessary for their secretion from producer cells.[1][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its in vitro efficacy and formulation details for in vivo administration.
Table 1: this compound In Vitro Efficacy and Properties
| Parameter | Value | Reference |
| IC₅₀ | 25 nM | [6][7][8] |
| Molecular Weight | 496.62 g/mol | [3] |
| Chemical Formula | C₂₃H₂₀N₄O₃S₃ | [1] |
| Solubility in DMSO | ≤ 4.0 mM | [1] |
Table 2: this compound In Vivo Formulation Examples
| Administration Route | Vehicle Composition | This compound Concentration | Reference |
| Oral | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL (Homogeneous suspension) | [6] |
| Injection | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 0.2 mg/mL (Clear solution) | [6] |
| Injection | DMSO and Corn Oil (e.g., 5% DMSO, 95% Corn Oil) | Variable (e.g., for a 4 mg/mL DMSO stock, dilute to desired final concentration) | [6] |
Experimental Protocols
The following section provides detailed protocols for the preparation of this compound and its administration in various mouse models of tissue repair.
This compound Preparation and Administration
1. Reconstitution of this compound:
-
For a 1.2 mM stock solution, reconstitute the appropriate weight of this compound powder in sterile DMSO.[3] For example, to prepare a 2 mM stock solution, resuspend 1 mg in 1.01 mL of fresh DMSO.[1]
-
If precipitation is observed, warm the solution to 37°C for 2-5 minutes.[3]
-
Store stock solutions in aliquots at -20°C and protect from light.[3] It is recommended to prepare fresh stock solutions before use.[1]
2. In Vivo Administration Routes:
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration.
-
Subcutaneous (SC) Injection: This route allows for slower absorption compared to IP injection.
Mouse Models of Tissue Repair
The following are established mouse models for studying tissue repair where this compound administration could be investigated.
1. Cutaneous Wound Healing Model:
-
Procedure:
-
This compound Administration:
-
Topical: Apply a formulated this compound solution or gel directly to the wound bed.
-
Systemic: Administer this compound via IP or SC injection at desired intervals post-injury.
-
2. Bone Fracture Healing Model:
-
Procedure (Closed Femoral Fracture):
-
This compound Administration:
-
Systemic: Administer this compound via IP or SC injection starting immediately after fracture and continuing for a defined period.
-
3. Muscle Injury Model:
-
Procedure (Cardiotoxin or Barium Chloride Injection):
-
This compound Administration:
-
Local: Inject a solution of this compound directly into the injured muscle at the time of or following the myotoxin injection.
-
Systemic: Administer this compound via IP or SC injection.
-
4. Kidney Ischemia-Reperfusion Injury (IRI) Model:
-
Procedure:
-
Anesthetize the mouse and perform a midline or flank incision to expose the renal pedicle.[8][19]
-
Clamp the renal pedicle for a defined period (e.g., 20-30 minutes) to induce ischemia.[19]
-
Remove the clamp to allow reperfusion. The contralateral kidney may be removed (nephrectomy) to study the function of the injured kidney.[2][8]
-
-
This compound Administration:
-
Systemic: Administer this compound via IP or SC injection prior to, during, or after the ischemic event.
-
5. Liver Injury and Regeneration Model:
-
Procedure (Carbon Tetrachloride - CCl₄ - Administration):
-
Procedure (Partial Hepatectomy):
-
This compound Administration:
-
Systemic: Administer this compound via IP or SC injection following the induction of liver injury.
-
Experimental Workflow Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. New mouse model of chronic kidney disease transitioned from ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo partial cellular reprogramming enhances liver plasticity and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Models in Orthopaedic Research: An Overview of Fracture, Marrow Ablation, and Distraction Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal Ischaemia Reperfusion Injury: A Mouse Model of Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 13. Experimental Approaches to Tissue Injury and Repair in Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving Cutaneous Wound Healing in Diabetic Mice Using Naturally Derived Tissue-Engineered Biological Dressings Produced under Serum-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Generation of Closed Femoral Fractures in Mice: A Model to Study Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bone development and fracture healing is normal in mice that have a defect in the development of the lymphatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice | PLOS One [journals.plos.org]
- 19. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inducing and characterizing liver regeneration in mice: Reliable models, essential “readouts” and critical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse Models of Liver Parenchyma Injuries and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Mouse Models of Liver Parenchyma Injuries and Regeneration [frontiersin.org]
Application Notes and Protocols for Assessing IWP-4 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibitor of Wnt Production-4 (IWP-4) is a small molecule antagonist of the Wnt/β-catenin signaling pathway. It functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3][4] This inhibition of Wnt secretion effectively blocks the activation of the Wnt signaling cascade, making this compound a valuable tool for studying Wnt-dependent processes in developmental biology, tissue regeneration, and cancer.[5][6] These application notes provide detailed protocols for assessing the in vitro activity of this compound.
Mechanism of Action of this compound
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its cell surface receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 6 (LRP6). This interaction leads to the phosphorylation of LRP6 and the recruitment of the Dishevelled (Dvl) protein, which in turn inhibits the "destruction complex" (comprised of Axin, APC, GSK3β, and CK1). In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt pathway activation, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes. This compound blocks this entire cascade by preventing the secretion of Wnt ligands.[5]
Quantitative Data Summary
The inhibitory activity of this compound can be quantified across various cell lines and assays. The half-maximal inhibitory concentration (IC50) and effective concentration 50 (EC50) are key metrics.
| Cell Line | Assay Type | Endpoint Measured | This compound Concentration | Result | Reference |
| L-Wnt-STF cells | Luciferase Reporter Assay | Wnt Pathway Activity | IC50 | 25 nM | [2][3] |
| CAPAN-1 | MTT Assay | Antiproliferative Activity | EC50 (48 hrs) | 0.23 µM | [1] |
| HEK293 | MTT Assay | Antiproliferative Activity | EC50 (48 hrs) | 0.28 µM | [1] |
| HT-29 | MTT Assay | Antiproliferative Activity | EC50 (48 hrs) | 0.34 µM | [1] |
| MIA PaCa-2 | MTT Assay | Antiproliferative Activity | EC50 (48 hrs) | 0.23 µM | [1] |
| PANC-1 | MTT Assay | Antiproliferative Activity | EC50 (48 hrs) | 0.23 µM | [1] |
| SW-620 | MTT Assay | Antiproliferative Activity | EC50 (48 hrs) | 0.23 µM | [1] |
| hPSCs | Cardiomyocyte Differentiation | cTnT+ cells | 5 µM | Optimal generation of cardiomyocytes | [7] |
| MSCs | Cytotoxicity Assay | Non-cytotoxic concentration | 5 µM | Identified as optimal for differentiation | [6] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to assess the activity of this compound.
Wnt/β-catenin Reporter Assay (Luciferase-Based)
This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway. Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOP-FLASH).
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOP-FLASH)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., FuGENE HD)
-
96-well white, clear-bottom plates
-
This compound stock solution (in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 80 µL of complete medium.
-
Transfection: After 24 hours, transfect the cells with the TOP-FLASH reporter and Renilla luciferase control plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Pre-incubate the cells with this compound for 1-2 hours.
-
Wnt Stimulation: Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the plate for an additional 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting IWP-4 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of IWP-4 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] this compound is also soluble in dimethylformamide (DMF).[2] It is practically insoluble in water and ethanol.[6]
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between suppliers, but it is generally in the range of 1.2 mM to 8.05 mM.[3][6] It is recommended to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[6]
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C, protected from light.[1][2] Stock solutions in DMSO should be aliquoted into working volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][3][6] It is generally recommended to prepare stock solutions fresh before use.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the Wnt signaling pathway. It functions by inactivating Porcupine, a membrane-bound O-acyltransferase. This enzyme is responsible for the palmitoylation of Wnt proteins, a crucial step for their secretion and signaling activity.[1][7]
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ~2 - 4 | ~4.0 - 8.05 |
| DMF | ~5 | Not specified |
| DMF:PBS (1:2, pH 7.2) | ~0.3 | Not specified |
| Water | Insoluble | Insoluble |
| Ethanol | Insoluble | Insoluble |
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., for a 2 mM stock solution, resuspend 1 mg of this compound in 1.01 mL of DMSO).[1]
-
Vortex the solution until the this compound is completely dissolved. If a precipitate is observed, the solution can be warmed to 37°C for 2-5 minutes to aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing this compound Working Solution in Cell Culture Media
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
It is recommended to perform a serial dilution of the stock solution in the cell culture medium to minimize precipitation.
-
Directly add the this compound stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly by gentle inversion or pipetting. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.[1][5]
-
Use the working solution immediately after preparation.[1]
-
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, reducing its solvating capacity.
-
Solution: Use fresh, anhydrous, high-quality DMSO.[6] Ensure the this compound powder is at room temperature before adding the solvent. Gentle warming of the solution to 37°C for a few minutes can also help.[5]
Issue 2: The this compound stock solution in DMSO appears cloudy or has a precipitate.
-
Possible Cause 1: The concentration of this compound exceeds its solubility limit in DMSO.
-
Solution 1: Try preparing a more dilute stock solution.
-
Possible Cause 2: The stock solution has undergone freeze-thaw cycles, leading to precipitation.
-
Solution 2: Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1] If a precipitate is present, try warming the solution to 37°C for 2-5 minutes to redissolve the compound.[5]
Issue 3: this compound precipitates out of the cell culture medium upon dilution of the DMSO stock solution.
-
Possible Cause 1: The aqueous environment of the cell culture medium causes the hydrophobic this compound to come out of solution.
-
Solution 1: Dilute the this compound stock solution into the cell culture medium immediately before use and ensure rapid and thorough mixing.[1] Perform a serial dilution in the medium instead of a single large dilution step.
-
Possible Cause 2: Components in the cell culture medium, such as salts or proteins in serum, may be promoting precipitation.
-
Solution 2: Prepare the working solution in a serum-free medium first, and then add it to the serum-containing medium if required by the experimental protocol. Be aware that temperature shifts can also cause precipitation of media components.
Issue 4: I observe a precipitate in my cell culture plate after adding this compound.
-
Possible Cause 1: The final concentration of this compound in the medium is too high and has exceeded its solubility limit.
-
Solution 1: Re-evaluate the required working concentration and ensure it is within a reasonable range for this compound.
-
Possible Cause 2: The final concentration of DMSO is too high, which could be toxic to the cells and may also affect the solubility of other media components.
-
Solution 2: Ensure the final DMSO concentration in the culture medium is kept at a minimum, ideally below 0.1%.[1][5]
-
Possible Cause 3: Interaction with media components over time.
-
Solution 3: As aqueous solutions of this compound are not stable, it is best to change the media with freshly prepared this compound solution at regular intervals for long-term experiments.
Visual Guides
Caption: Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting IWP-4 in Cardiomyocyte Differentiation
Welcome to the technical support center for researchers utilizing IWP-4 in cardiomyocyte differentiation protocols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in cardiomyocyte differentiation?
A1: this compound is a potent inhibitor of the Wnt signaling pathway. It specifically targets and inactivates Porcupine, a membrane-bound O-acyltransferase.[1][2] This enzyme is crucial for the palmitoylation of Wnt proteins, a necessary step for their secretion and signaling activity.[1][3] By inhibiting Porcupine, this compound effectively blocks the secretion of all Wnt ligands, thereby suppressing Wnt signaling. In the context of cardiomyocyte differentiation from pluripotent stem cells (PSCs), temporal modulation of the Wnt pathway is critical. An initial activation of Wnt signaling (often with a GSK3 inhibitor like CHIR99021) is required to induce mesoderm, followed by a subsequent inhibition of Wnt signaling with this compound to specify cardiac fate.[4][5][6]
Q2: My pluripotent stem cells are not differentiating into cardiomyocytes after this compound treatment. What are the potential causes?
A2: Several factors can contribute to failed cardiomyocyte differentiation. These can be broadly categorized as issues with the starting cell population, reagent quality and concentration, and protocol timing and execution. A detailed troubleshooting guide is provided in the next section.
Q3: What is the optimal concentration and timing for this compound application?
A3: The optimal concentration and timing for this compound application can be cell line-dependent and may require empirical optimization.[7] However, a commonly reported effective concentration is 5 µM.[4][8][9] Typically, this compound is introduced after an initial period of Wnt activation to induce mesoderm. For example, in many protocols, PSCs are treated with a GSK3 inhibitor (e.g., CHIR99021) for 24-48 hours, followed by the addition of this compound around day 2 or 3 of differentiation for a period of 48 hours.[4][10][11]
Q4: Can I use other Wnt inhibitors instead of this compound?
A4: Yes, other Wnt inhibitors such as IWP-2 and Wnt-C59 can also be used to promote cardiomyocyte differentiation and have been shown to be effective.[4][12][13] The underlying principle remains the same: inhibiting the Wnt pathway at the appropriate time to specify cardiac mesoderm.
Wnt Signaling Pathway in Cardiomyocyte Differentiation
The diagram below illustrates the biphasic role of Wnt signaling in cardiomyocyte differentiation and the point of intervention for this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules for Cell Reprogramming and Heart Repair: Progress and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Models of Cardiovascular Disease: Embryoid Bodies, Organoids and Everything in Between - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing IWP-4 Concentration to Reduce Cytotoxicity
Welcome to the technical support center for IWP-4, a potent inhibitor of the Wnt signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on minimizing cytotoxicity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by specifically targeting and inactivating Porcupine (Porcn), a membrane-bound O-acyltransferase.[1][2][3] Porcn is essential for the palmitoylation of Wnt proteins, a critical post-translational modification required for their secretion and biological activity. By inhibiting Porcn, this compound effectively blocks the secretion of Wnt ligands, thereby preventing downstream signaling events.[4][5]
Q2: My cells are showing signs of toxicity (e.g., rounding, detachment, low viability) after this compound treatment. What should I do?
A2: Cell toxicity is a common issue when working with small molecule inhibitors and can be caused by several factors. Here are the primary troubleshooting steps:
-
Reduce this compound Concentration: The most likely cause is that the concentration is too high for your specific cell type. We recommend performing a dose-response experiment (see "Experimental Protocols" section) to determine the cytotoxic concentration 50 (CC50) and identify a concentration that is effective but non-toxic. One study found 5 μM to be a non-cytotoxic concentration for mesenchymal stem cells.[6][7]
-
Check DMSO Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) as the solvent itself can be toxic to cells.[2][8] Always include a vehicle control (medium with the same final concentration of DMSO, but without this compound) in your experiments.
-
Optimize Treatment Duration: Prolonged exposure to any compound can lead to toxicity.[8] Consider reducing the incubation time. A time-course experiment can help identify the minimum duration required to achieve the desired biological effect.
-
Assess Cell Health Pre-treatment: Ensure your cells are healthy, actively dividing, and at an appropriate confluency before adding this compound. Stressed or overly confluent cells are more susceptible to chemical insults.
Q3: I am not observing the expected inhibitory effect on the Wnt pathway. What are the possible reasons?
A3: If this compound is not producing the desired effect, consider the following:
-
Sub-optimal Concentration: The concentration may be too low. The reported IC50 (the concentration at which 50% of the pathway activity is inhibited) for this compound is 25 nM.[3][9][10][11] However, the optimal effective concentration can vary significantly between cell lines. A dose-response experiment is necessary to determine the optimal concentration for your system.
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[2] It is recommended to prepare fresh working dilutions from a stable stock for each experiment.[8]
-
Assay Sensitivity: Your downstream assay may not be sensitive enough to detect subtle changes in Wnt signaling. Verify the functionality of your reporter assays or qPCR primers for Wnt target genes.
-
Timing of Treatment: In some applications, such as directed differentiation of stem cells, the timing of this compound addition is critical. The cellular response to Wnt inhibition is highly dependent on the developmental stage.[12]
Q4: How do I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A4: The best approach is to perform a systematic dose-response experiment. This involves treating your cells with a range of this compound concentrations and simultaneously measuring both Wnt pathway inhibition (efficacy) and cell viability (cytotoxicity). This allows you to determine the therapeutic window for your specific model. A detailed protocol is provided below.
Data Summary: this compound Concentrations and Properties
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Type / Condition | Source |
| IC50 | 25 nM | Wnt/β-catenin cell-free assay | [3][9][10][11][13][14] |
| Non-Cytotoxic Concentration | 5 µM | Mesenchymal Stem Cells (MSCs) | [6][7] |
| Commonly Used Effective Conc. | 5 µM | hESC differentiation | [13][14] |
| Solubility in DMSO | 1 - 4 mM | N/A | [2][4][11] |
| Recommended Final DMSO Conc. | < 0.1% | General cell culture | [2][8] |
Signaling Pathway and Experimental Workflow Diagrams
To better visualize the experimental process and the mechanism of this compound, refer to the diagrams below.
Caption: Wnt signaling pathway with this compound's point of inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Required Mass: this compound has a molecular weight of 496.62 g/mol . To prepare a 5 mM stock solution, use the formula: Mass (mg) = 5 mM * 496.62 g/mol * Volume (L). For 1 mL of stock, you would need 2.48 mg of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of this compound powder.[2]
-
Ensure Complete Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[2]
Protocol 2: Dose-Response and Cytotoxicity Assay
This protocol outlines a general method to determine the effective concentration (EC50) and cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 50-70% confluency) at the time of analysis. Allow cells to adhere overnight.
-
Prepare Serial Dilutions:
-
Prepare a series of this compound dilutions in your complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution series starting from a high concentration (e.g., 20 µM) down to a very low concentration (e.g., 10 nM).
-
Crucially, prepare a "Vehicle Control" dilution containing the highest concentration of DMSO that will be used in the experiment (without this compound).
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions to the corresponding wells. Include wells for "Untreated Control" (medium only) and "Vehicle Control".
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assess Cell Viability (Determining CC50):
-
After the incubation period, use a commercially available cytotoxicity assay kit, such as an MTT, MTS, or LDH assay, following the manufacturer's instructions.[8]
-
The MTT/MTS assays measure metabolic activity, which correlates with cell viability. The LDH assay measures lactate dehydrogenase released from damaged cells.[8]
-
Read the absorbance or fluorescence on a plate reader.
-
-
Assess Wnt Inhibition (Determining EC50):
-
This step is typically performed on a parallel plate set up for the same experiment.
-
If using a Wnt-reporter cell line (e.g., with a TOP-Flash luciferase reporter), lyse the cells and measure luciferase activity according to the assay protocol.
-
Alternatively, extract RNA from the cells and perform qPCR to measure the expression of a well-known Wnt target gene, such as AXIN2 or LEF1.
-
-
Data Analysis:
-
For Cytotoxicity: Normalize the viability data to the untreated or vehicle control (set to 100% viability). Plot the percent viability against the log of the this compound concentration. Use a non-linear regression model to calculate the CC50 value.
-
For Efficacy: Normalize the Wnt signaling activity data to the vehicle control. Plot the percent inhibition against the log of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.
-
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. reprocell.com [reprocell.com]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
IWP-4 batch-to-batch variability issues
Welcome to the technical support center for IWP-4. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the use of this compound, a potent inhibitor of the Wnt/β-catenin signaling pathway. A primary focus of this guide is to provide troubleshooting for batch-to-batch variability to ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized in a question-and-answer format to directly address specific issues.
I. General Information and Handling
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Wnt production. It specifically targets and inactivates Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2][3][4] PORCN is responsible for the palmitoylation of Wnt proteins, a critical post-translational modification that is essential for their secretion and subsequent signaling activity. By inhibiting PORCN, this compound prevents Wnt ligands from being secreted, thereby blocking both canonical and non-canonical Wnt signaling pathways.[1][2][3][4]
Q2: How should I properly store and handle this compound?
A2: Proper storage and handling are critical to maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C, protected from light.[3]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.[3] Information on the long-term stability of this compound in solution is limited, so it is best to prepare fresh stock solutions regularly and test their efficacy.[3]
Q3: I'm having trouble dissolving this compound. What should I do?
A3: this compound has low solubility in aqueous media.[3] For cell culture experiments, it should be dissolved in DMSO to make a concentrated stock solution. If you observe precipitation in your DMSO stock, you can gently warm the solution to 37°C for 2 to 5 minutes to aid dissolution. When diluting the DMSO stock into your aqueous culture medium, ensure it is added to the medium with vigorous mixing to prevent precipitation. The final concentration of DMSO in your cell culture should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[3]
II. Troubleshooting Experimental Variability
Q4: I am observing significant variability in my experimental results between different batches of this compound. What are the potential causes and how can I troubleshoot this?
A4: Batch-to-batch variability is a common challenge when working with small molecule inhibitors. The issue can stem from the compound itself, its handling, or the experimental system.
-
Potential Cause 1: Differences in Compound Purity or Potency.
-
Troubleshooting:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch. Compare the purity (typically determined by HPLC) and confirm the identity of the compound.
-
Functional Validation: The most critical step is to functionally validate each new batch. Perform a dose-response curve using a Wnt signaling reporter assay (e.g., TOP/FOP flash luciferase assay) to determine the IC50 value. A significant shift in the IC50 between batches indicates a difference in potency. (See "Experimental Protocols" section for a detailed TOP/FOP flash assay protocol).
-
-
-
Potential Cause 2: Improper Storage and Handling.
-
Troubleshooting:
-
Review Storage Protocol: Ensure that both the powdered compound and DMSO stock solutions have been stored correctly (at -20°C or -80°C, protected from light).
-
Avoid Freeze-Thaw Cycles: Use single-use aliquots of your DMSO stock to prevent degradation from repeated temperature changes.
-
Use High-Quality DMSO: Moisture in DMSO can reduce the solubility and stability of compounds like this compound. Use fresh, anhydrous DMSO for preparing stock solutions.
-
-
-
Potential Cause 3: Instability in Culture Medium.
-
Troubleshooting:
-
Prepare Fresh Dilutions: Dilute the this compound stock into your culture medium immediately before use. Do not store this compound in aqueous solutions for extended periods.
-
Minimize Light Exposure: Protect your plates and media containing this compound from prolonged exposure to light.
-
-
-
Potential Cause 4: Variability in the Biological System.
-
Troubleshooting:
-
Cell Line Integrity: Ensure your cell line has not undergone significant passage-dependent changes. Use cells within a consistent and low passage number range.
-
Consistent Cell Density: Plate cells at a consistent density for all experiments, as this can influence the cellular response to Wnt signaling modulation.
-
Serum Variability: If using serum-containing media, be aware that different lots of serum can contain varying levels of growth factors that may affect the Wnt pathway.
-
-
Below is a troubleshooting workflow to address batch-to-batch variability:
Q5: My this compound treatment is not producing the expected phenotype (e.g., no inhibition of Wnt signaling, no effect on cardiomyocyte differentiation). What should I do?
A5: If this compound is not active in your assay, consider the following:
-
Confirm Wnt Pathway Activity: First, ensure that the Wnt signaling pathway is active in your control (untreated) cells. In some cell types, endogenous Wnt signaling may be low. You may need to stimulate the pathway with a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021) to observe the inhibitory effect of this compound.
-
Check this compound Concentration: The reported IC50 for this compound is approximately 25 nM, but the optimal concentration can vary significantly depending on the cell type and experimental conditions.[1][2][3][4] Perform a dose-response experiment (e.g., from 10 nM to 5 µM) to determine the effective concentration for your specific system.
-
Compound Viability: If you have ruled out concentration issues, there may be a problem with the compound itself. This could be due to degradation from improper storage or a poor-quality batch. Test the activity of your this compound stock using a reliable method like the TOP/FOP flash assay.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(6-methyl-2-benzothiazolyl)-2-[[3,4,6,7-tetrahydro-3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thio]-acetamide | [3] |
| Molecular Formula | C₂₃H₂₀N₄O₃S₃ | [3] |
| Molecular Weight | 496.6 g/mol | [3] |
| CAS Number | 686772-17-8 | [3] |
| Purity | Typically ≥95% (verify with CoA) | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMSO: ≤ 4.0 mM; Low in aqueous media | [3] |
Table 2: Biological Activity of this compound
| Parameter | Value | Notes | Reference |
| Target | Porcupine (PORCN) | A membrane-bound O-acyltransferase. | [1][2][3][4] |
| Pathway | Wnt/β-catenin Signaling | Inhibits Wnt protein secretion. | [1][2][3][4] |
| IC50 | ~25 nM | In vitro Wnt pathway activity. | [1][2][3][4] |
| Typical Working Concentration | 10 nM - 5 µM | Highly cell-type and context-dependent. | [5] |
Mandatory Visualization
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the canonical Wnt signaling pathway and the specific point of inhibition by this compound.
Experimental Protocols
Protocol 1: Functional Validation of this compound using a TOP/FOP Flash Luciferase Reporter Assay
This protocol is essential for confirming the inhibitory activity of a new batch of this compound and for determining its effective concentration range in your cell line.
Principle: The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. In the presence of active canonical Wnt signaling, β-catenin activates transcription, leading to luciferase expression. The FOPflash plasmid contains mutated, non-functional TCF/LEF sites and serves as a negative control for non-specific transcriptional activation.[2][5] The ratio of TOP/FOP activity provides a specific measure of Wnt pathway activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium or CHIR99021 (as a Wnt pathway activator)
-
This compound (the batch to be tested)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a transfection mix according to the manufacturer's protocol. Co-transfect the cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid.
-
A typical ratio is 10:1 of TOPflash/FOPflash to Renilla plasmid.[6]
-
Incubate for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing the Wnt pathway activator (e.g., 50% Wnt3a conditioned medium or an appropriate concentration of CHIR99021).
-
Add this compound at a range of concentrations (e.g., 0, 1 nM, 10 nM, 25 nM, 100 nM, 500 nM, 1 µM, 5 µM) to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubate for another 16-24 hours.
-
-
Lysis and Luminescence Reading:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure the firefly luciferase activity, then add the Stop & Glo® reagent and measure the Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase reading to the Renilla luciferase reading.
-
Calculate the TOP/FOP ratio for each condition to determine the specific Wnt signaling activity.
-
Plot the normalized Wnt signaling activity against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value for the tested batch.
-
Protocol 2: Cardiomyocyte Differentiation from hPSCs via Wnt Signaling Modulation
This is a generalized protocol based on established methods for inducing cardiomyocyte differentiation using temporal modulation of Wnt signaling with CHIR99021 and this compound.[5][7] Note that optimization is often required for different pluripotent stem cell lines.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel or Synthemax-coated plates
-
mTeSR1 medium (or equivalent)
-
RPMI 1640 medium
-
B-27 Supplement (without insulin for the initial stages)
-
CHIR99021
-
This compound
-
Insulin
Procedure:
-
Day 0: Mesoderm Induction
-
When hPSCs reach ~80-90% confluency, replace the mTeSR1 medium with RPMI/B27 (minus insulin) medium containing a GSK3 inhibitor (e.g., 12 µM CHIR99021).[5] This strongly activates Wnt signaling to induce mesoderm formation.
-
-
Day 1-2:
-
Continue incubation with the CHIR99021-containing medium.
-
-
Day 3: Wnt Inhibition for Cardiac Specification
-
Day 5:
-
Remove the this compound-containing medium.
-
Change to fresh RPMI/B27 (minus insulin) medium.
-
-
Day 7 onwards: Cardiomyocyte Maturation
-
Change the medium to RPMI/B27 (now including insulin).
-
Change the medium every 2-3 days.
-
Spontaneous contractions of cardiomyocytes are typically observed between days 8 and 12.
-
-
Characterization:
-
The efficiency of differentiation can be assessed by flow cytometry or immunocytochemistry for cardiac-specific markers such as Cardiac Troponin T (cTnT).
-
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Wnt Reporter Activity Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of IWP-4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of IWP-4, a potent inhibitor of Wnt signaling. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2][3] Porcupine is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent signaling activity.[1][2][3] By inhibiting Porcupine, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down Wnt signaling pathways.
Q2: I'm observing a cellular phenotype that is inconsistent with Wnt pathway inhibition. What could be the cause?
A2: While this compound is a potent inhibitor of Wnt signaling, the observed phenotype could be a result of off-target effects. It has been reported that this compound and the related compound IWP-2 can act as ATP-competitive inhibitors of Casein Kinase 1 (CK1) δ and ε.[4] CK1 isoforms are involved in a multitude of cellular processes, and their inhibition could lead to unexpected cellular responses. It is also possible that the final concentration of the solvent used to dissolve this compound, such as DMSO, is causing toxicity.[1][5]
Q3: My cells are showing signs of toxicity after this compound treatment. What are the possible reasons and how can I troubleshoot this?
A3: Cellular toxicity can arise from either on-target or off-target effects, or from experimental conditions. High concentrations of this compound may lead to excessive inhibition of Wnt signaling, which can be detrimental to certain cell types. Alternatively, off-target inhibition of essential kinases like CK1δ/ε could induce toxicity.[4] Finally, ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level, typically recommended to be below 0.1%.[1] To troubleshoot, perform a dose-response experiment to find the minimal concentration of this compound that gives the desired on-target effect while minimizing toxicity.
Q4: How can I confirm that this compound is engaging with its intended target, Porcupine, in my cellular model?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[6][7] This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. By treating your cells with this compound and then subjecting cell lysates to a temperature gradient, you can assess the amount of soluble Porcupine protein at different temperatures using Western blotting. An increase in the thermal stability of Porcupine in the presence of this compound is a strong indicator of target engagement.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a comparison of its on-target and known off-target activities.
| Parameter | Target | Value | Reference |
| IC50 | Porcupine (Wnt Signaling) | 25 nM | [1][3][5] |
| Off-Target Activity | Casein Kinase 1 δ/ε | ATP-competitive inhibition has been demonstrated. For specific IC50 values, please refer to the primary literature. | [4] |
Signaling and Experimental Workflow Diagrams
Wnt Signaling Pathway and this compound Mechanism of Action
Caption: Canonical Wnt signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A logical workflow for troubleshooting and distinguishing on-target vs. off-target effects of this compound.
Detailed Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the concentration at which this compound elicits its on-target effect (Wnt inhibition) versus a potential off-target phenotype.
Methodology:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the course of the experiment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Treatment: Treat the cells with the this compound dilution series for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
On-Target Readout: Measure a known downstream marker of Wnt signaling. A common method is to use a TOP/FOP Flash reporter assay, which measures β-catenin/TCF-LEF-mediated transcription. Alternatively, you can measure the expression of a Wnt target gene (e.g., AXIN2) by qPCR.
-
Off-Target Readout: Simultaneously measure the unexpected phenotype you are observing (e.g., cell viability using an MTS or CellTiter-Glo assay, morphological changes via microscopy, or a specific marker for another pathway by Western blot).
-
Data Analysis: Plot the dose-response curves for both the on-target and off-target readouts and calculate the EC50 for each. A significant difference between the EC50 for Wnt inhibition and the EC50 for the off-target phenotype suggests that the latter is an off-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its intended target, Porcupine, and to investigate potential binding to off-targets like CK1δ in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration known to be effective (e.g., 100x the IC50) or a vehicle control (DMSO) for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Temperature Gradient: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Perform Western blotting on the soluble fractions using primary antibodies specific for Porcupine and potential off-targets (e.g., CK1δ).
-
Data Analysis: Quantify the band intensities for each target protein at each temperature for both the this compound treated and vehicle control samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for a specific protein in the this compound treated samples indicates stabilization upon binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. uniprot.org [uniprot.org]
- 5. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of casein kinase 1δ disrupts translation initiation and exerts potent antilymphoma activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining IWP-4 Treatment Timing for Specific Cell Lineages
Welcome to the technical support center for optimizing the use of IWP-4 in directed differentiation protocols. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining this compound treatment timing for specific cell lineages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the Wnt signaling pathway.[1][2] It functions by inactivating Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] This enzyme is crucial for the palmitoylation of Wnt proteins, a necessary step for their secretion and signaling activity.[1][2] By inhibiting Porcupine, this compound effectively blocks the production of active Wnt ligands.[1]
Q2: Why is the timing of this compound treatment so critical in directed differentiation?
A2: Wnt signaling plays a biphasic role in the differentiation of many cell lineages. For instance, in cardiomyocyte differentiation, initial activation of the Wnt pathway is required to induce mesoderm, while subsequent inhibition is necessary to promote commitment to the cardiac lineage. Therefore, the precise timing of this compound application is crucial for efficiently guiding pluripotent stem cells (PSCs) towards the desired cell fate and preventing differentiation into unwanted lineages.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C, protected from light.[2] For cell culture, the final DMSO concentration should be kept low (generally below 0.1%) to avoid cytotoxicity.[2]
Q4: What are the typical working concentrations for this compound?
A4: The optimal working concentration of this compound can vary depending on the cell line and the specific differentiation protocol. However, a common concentration used in cardiomyocyte differentiation protocols is 5 µM.[3] For other lineages, optimization may be required, but a starting point of 1-5 µM is often effective.
Q5: Can I use other Wnt inhibitors instead of this compound?
A5: Yes, other Wnt pathway inhibitors, such as IWP-2 and XAV939, can also be used. IWP-2 has a similar mechanism of action to this compound, as it also targets Porcupine. XAV939, on the other hand, inhibits the Wnt pathway by stabilizing Axin, a component of the β-catenin destruction complex. The choice of inhibitor may depend on the specific requirements of your protocol and the desired outcome.
Troubleshooting Guides
Cardiomyocyte Differentiation
| Problem | Possible Cause | Suggested Solution |
| Low efficiency of cardiomyocyte differentiation (low percentage of cTnT+ cells) | Incorrect timing of this compound addition: Adding this compound too early or too late can disrupt the necessary temporal modulation of Wnt signaling. | Optimize the timing of this compound addition. For many protocols, adding this compound on day 2 or 3 of differentiation after mesoderm induction with a GSK3 inhibitor (e.g., CHIR99021) is optimal.[4] |
| Suboptimal concentration of this compound: The concentration of this compound may not be sufficient to fully inhibit Wnt signaling, or it may be too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. A common starting range is 1-10 µM. | |
| Poor quality of starting pluripotent stem cells: Differentiated or unhealthy PSCs will not differentiate efficiently. | Ensure your PSCs have a high percentage of undifferentiated cells with typical morphology before starting the differentiation protocol. | |
| Beating areas are observed, but they are small and not widespread | Suboptimal cell density: Incorrect cell density at the start of differentiation can affect cell-cell signaling and differentiation efficiency. | Optimize the seeding density of your PSCs. A confluent monolayer at the start of differentiation is often recommended. |
| Incomplete Wnt inhibition: Residual Wnt signaling may be preventing the robust specification of cardiomyocytes. | Increase the concentration of this compound or extend the duration of treatment by a day. | |
| High levels of cell death after this compound addition | This compound cytotoxicity: Although generally well-tolerated at effective concentrations, very high concentrations of this compound or prolonged exposure can be toxic to some cell lines. | Reduce the concentration of this compound or shorten the treatment duration. Ensure the final DMSO concentration in the culture medium is not toxic. |
| Nutrient depletion in the culture medium: Rapidly proliferating cells can deplete essential nutrients. | Ensure regular media changes as specified in the protocol. |
Neuronal Differentiation
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired neuronal subtype (e.g., dopaminergic neurons) | Incorrect timing of Wnt inhibition for neural patterning: The temporal window for Wnt inhibition to specify different regions of the neural tube is narrow. | Modulate the timing of this compound addition. For some protocols, Wnt inhibition is applied during the neural progenitor cell (NPC) stage to promote specific neuronal fates.[5] |
| Inappropriate combination with other small molecules: Neuronal differentiation often requires the coordinated action of multiple signaling pathways. | This compound is often used in conjunction with inhibitors of other pathways, such as BMP and Sonic Hedgehog (SHH) signaling, to direct neuronal identity.[6][7] Optimize the timing and concentration of all small molecules in your protocol. | |
| Predominance of dorsal or ventral neural progenitors when the opposite is desired | Imbalance between Wnt and SHH signaling: The interplay between Wnt and SHH signaling is critical for dorsal-ventral patterning of the neural tube. | To promote ventral fates, consider combining this compound treatment with an SHH agonist.[7] To favor dorsal fates, Wnt inhibition alone may be sufficient. |
| Poor survival of differentiated neurons | Lack of appropriate neurotrophic support: Mature neurons require specific growth factors for survival. | Supplement the culture medium with neurotrophic factors such as BDNF and GDNF after the initial differentiation phase. |
Pancreatic Differentiation
| Problem | Possible Cause | Suggested Solution |
| Low efficiency of pancreatic progenitor (PDX1+/NKX6.1+) formation | Inappropriate Wnt signaling during definitive endoderm to pancreatic endoderm transition: Wnt signaling needs to be suppressed for proper pancreatic specification.[8] | Introduce this compound during the transition from definitive endoderm to the primitive gut tube stage of your protocol. |
| Interference from other signaling pathways: BMP signaling can inhibit pancreatic differentiation. | Consider a dual inhibition strategy, using this compound to block Wnt signaling and a BMP inhibitor (e.g., Noggin or LDN193189) to block BMP signaling.[9] | |
| Formation of non-pancreatic endodermal lineages (e.g., intestinal) | Persistent Wnt activity: Active Wnt signaling can promote an intestinal fate over a pancreatic one. | Ensure complete Wnt inhibition with an adequate concentration and duration of this compound treatment during the critical window for pancreatic specification. |
| Failure of pancreatic progenitors to mature into endocrine cells | Lack of subsequent signaling cues: Pancreatic development is a multi-step process requiring a sequence of different signals. | After the pancreatic progenitor stage, remove this compound and introduce factors that promote endocrine differentiation, such as FGFs and nicotinamide.[10] |
Data Presentation
Table 1: Effect of this compound Treatment Timing on Cardiomyocyte Differentiation Efficiency
| Cell Line | Mesoderm Induction | This compound Treatment Start Day | This compound Concentration | % cTnT+ Cells (Day 15) | Reference |
| hPSC | 12 µM CHIR99021 | Day 2 | 5 µM | ~90% | (Lian et al., 2012) |
| hPSC | 12 µM CHIR99021 | Day 3 | 5 µM | ~75% | (Lian et al., 2012) |
| hPSC | 18 µM CHIR99021 | Day 2 | Not Specified | ~68% | (Chen et al., 2015) |
| hPSC | 18 µM CHIR99021 | Day 3 | Not Specified | <20% | (Chen et al., 2015) |
Table 2: this compound in Neuronal and Pancreatic Differentiation Protocols
| Target Lineage | Protocol Stage for this compound Treatment | This compound Concentration | Other Key Small Molecules | Outcome | Reference |
| Dopaminergic Neurons | Days 11-16 (after initial patterning) | 1 µM | SHH agonist (SAG) | Increased percentage of SOX6+ dopaminergic neurons | (Kriks et al., 2011) |
| Pancreatic Progenitors | During transition from definitive endoderm | Not specified | BMP inhibitor (LDN193189) | Enhanced generation of PDX1+ progenitors | (Li et al., 2019) |
Experimental Protocols
Protocol 1: Directed Differentiation of Cardiomyocytes from hPSCs
This protocol is adapted from Lian et al., 2013.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel
-
mTeSR1 medium
-
RPMI 1640 medium
-
B27 supplement (without insulin)
-
CHIR99021
-
This compound
-
TrypLE Express
-
ROCK inhibitor (Y-27632)
Procedure:
-
Day -2: Seeding hPSCs:
-
Coat 12-well plates with Matrigel.
-
Dissociate hPSCs into single cells using TrypLE Express.
-
Seed cells at a density of 0.8 - 1.2 x 10^6 cells per well in mTeSR1 medium supplemented with 10 µM Y-27632.
-
-
Day -1: Media Change:
-
Aspirate the medium and replace it with fresh mTeSR1 medium.
-
-
Day 0: Mesoderm Induction:
-
When cells reach >95% confluency, aspirate the mTeSR1 medium.
-
Add RPMI/B27 minus insulin medium containing 12 µM CHIR99021.
-
-
Day 1: Media Change:
-
Aspirate the medium and replace it with fresh RPMI/B27 minus insulin medium.
-
-
Day 2: Wnt Inhibition:
-
Aspirate the medium.
-
Add RPMI/B27 minus insulin medium containing 5 µM this compound.
-
-
Day 4: Media Change:
-
Aspirate the medium and replace it with fresh RPMI/B27 minus insulin medium.
-
-
Day 6 onwards: Maintenance:
-
Change the medium every 2-3 days with RPMI/B27 (with insulin).
-
Beating cardiomyocytes can typically be observed between days 8 and 12.
-
-
Day 15: Analysis:
-
Harvest cells for analysis of cardiomyocyte markers (e.g., cTnT) by flow cytometry or immunocytochemistry.
-
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflow for directed differentiation using this compound.
Caption: Troubleshooting logic for low differentiation efficiency.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Timing of Wnt Inhibition Modulates Directed Differentiation of Medial Ganglionic Eminence Progenitors from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt-Notch Signaling Interactions During Neural and Astroglial Patterning of Human Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coordination of sonic hedgehog and Wnt signaling determines ventral and dorsal telencephalic neuron types from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt Pathway in Pancreatic Development and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Inhibition of BMP and WNT Signals Promotes Pancreatic Differentiation from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A differentiation protocol for generating pancreatic delta cells from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
IWP-4 Technical Support Center: Troubleshooting Incomplete Differentiation
Welcome to the technical support center for IWP-4. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to incomplete cellular differentiation when using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during differentiation experiments involving this compound.
Q1: My pluripotent stem cells (PSCs) are showing low differentiation efficiency or high levels of spontaneous differentiation after this compound treatment. What are the possible causes?
A1: Incomplete or inefficient differentiation is a common challenge. Several factors related to your starting cell population and culture conditions can contribute to this issue. Here’s a troubleshooting guide to address this:
Troubleshooting Guide: Low Differentiation Efficiency
| Potential Cause | Recommended Action |
| Poor Quality of Starting PSCs | Assess PSC Quality: High-quality PSCs are crucial for successful differentiation. Visually inspect your cultures daily. Healthy, undifferentiated PSC colonies should be round with distinct borders, composed of tightly packed cells with a high nucleus-to-cytoplasm ratio and prominent nucleoli.[1][2][3][4] Areas of spontaneous differentiation, characterized by looser cell packing and loss of clear colony borders, should constitute less than 10% of the culture.[3][5] If you observe excessive differentiation, it is recommended to manually remove these areas before passaging.[5][6][7] For a more quantitative assessment, perform functional assays to confirm pluripotency, such as directed differentiation into the three germ layers (endoderm, mesoderm, and ectoderm) and assess for relevant markers.[8][9][10][11] |
| Suboptimal Cell Seeding Density | Optimize Seeding Density: Cell density is a critical parameter that influences cell-cell interactions necessary for efficient differentiation.[12][13] Both low and high densities can be detrimental. Low initial cell density can lead to increased cell death and reduced differentiation efficiency.[12][14] Conversely, excessively high density can also impair differentiation. The optimal seeding density is cell-line dependent and needs to be empirically determined.[15] Start with the recommended density from a validated protocol and perform a titration to find the optimal density for your specific cell line.[15] |
| Incorrect Timing of this compound Administration | Optimize this compound Timing: The temporal window for effective Wnt inhibition by this compound is narrow and critical for directing mesodermal progenitors towards a cardiac fate.[16] Adding this compound too early or too late can significantly reduce differentiation efficiency.[17] Review published protocols for your specific application (e.g., cardiomyocyte differentiation) to establish the correct timing relative to the initiation of differentiation (often with a GSK3 inhibitor like CHIR99021).[16][17] If differentiation is still suboptimal, consider performing a time-course experiment to pinpoint the optimal window for this compound addition for your particular cell line and differentiation protocol.[17] |
| Inappropriate this compound Concentration | Titrate this compound Concentration: The optimal concentration of this compound can vary between cell lines and specific protocols. While a concentration of 5 µM is commonly used, it's advisable to perform a dose-response experiment to determine the most effective concentration for your experimental setup.[16][18][19] |
Q2: How do I properly prepare and store this compound stock solutions?
A2: Proper handling of this compound is essential for its efficacy. This compound is soluble in organic solvents like DMSO and DMF but has low solubility in aqueous media.[20][21][22]
Protocol for Preparing this compound Stock Solution
-
Dissolving this compound: this compound is typically supplied as a crystalline solid. To prepare a stock solution, dissolve it in fresh, anhydrous DMSO to the desired concentration (e.g., 1 mM to 5 mM).[21][23][24] For instance, to make a 2 mM stock solution, you can resuspend 1 mg of this compound in 1.01 mL of fresh DMSO.[21] It may be necessary to gently warm the solution (e.g., at 37°C for 10 minutes) to ensure complete dissolution.[24]
-
Storage: Aliquot the stock solution into smaller, working volumes to avoid repeated freeze-thaw cycles.[21] Store the aliquots at -20°C for up to one year.[22][24]
-
Use in Cell Culture: When adding to your cell culture medium, the stock solution should be diluted immediately before use.[21] To avoid cytotoxicity, ensure that the final concentration of DMSO in the culture medium does not exceed 0.1%.[21]
| This compound Properties | |
| Molecular Weight | 496.62 g/mol |
| Solubility in DMSO | ~1-4 mg/mL |
| Purity | ≥95% |
| Storage of Solid | -20°C |
| Storage of Stock Solution (in DMSO) | -20°C (up to 1 year) |
Experimental Protocols
This section provides a detailed methodology for a common application of this compound: directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes.
Protocol: Cardiomyocyte Differentiation from hPSCs using CHIR99021 and this compound
This protocol is adapted from established methods and involves the temporal modulation of the canonical Wnt signaling pathway.[16][24][25][26]
Materials:
-
High-quality human pluripotent stem cells (hPSCs)
-
mTeSR™1 or similar maintenance medium
-
Matrigel or a defined substrate like Synthemax
-
RPMI 1640 medium
-
B-27 Supplement (without insulin)
-
CHIR99021
-
This compound
-
DMSO
-
DPBS
Procedure:
-
hPSC Culture and Seeding (Day -3 to -1):
-
Initiation of Differentiation (Day 0):
-
When the hPSCs reach 70-85% confluency, aspirate the mTeSR™1 medium.
-
Add RPMI/B27 medium (without insulin) containing an optimized concentration of CHIR99021 (typically in the range of 4-12 µM).[16][25][27] The exact concentration should be optimized for your specific hPSC line.
-
Incubate for 24 hours.
-
-
Wnt Inhibition (Day 1-4):
-
After 24 hours of CHIR99021 treatment, aspirate the medium.
-
Add fresh RPMI/B27 medium (without insulin).
-
On Day 2 or 3 (this timing is critical and may need optimization), add this compound to the RPMI/B27 medium (without insulin) at an optimized concentration (typically 5 µM).[16][17]
-
Incubate for 48 hours.[25]
-
-
Cardiomyocyte Maturation (Day 5 onwards):
Quantitative Data Summary
| Reagent | Typical Concentration Range | Typical Timing (Day of Differentiation) | Purpose |
| CHIR99021 | 4 - 18 µM[17][25][27] | 0-1[25] | Wnt signaling activation, mesoderm induction |
| This compound | 1 - 15 µM[30] | 2 or 3[17] | Wnt signaling inhibition, cardiac specification |
Visualizations
Wnt Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Wnt signaling pathway by targeting Porcupine.
Troubleshooting Workflow for Incomplete Differentiation
Caption: A stepwise workflow for troubleshooting incomplete differentiation.
References
- 1. Method for evaluation of human induced pluripotent stem cell quality using image analysis based on the biological morphology of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. stemcell.com [stemcell.com]
- 4. m.youtube.com [m.youtube.com]
- 5. stemcell.com [stemcell.com]
- 6. An Introduction to Stem Cell Maintenance | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. stemcell.com [stemcell.com]
- 8. stemcell.com [stemcell.com]
- 9. cellseco.com [cellseco.com]
- 10. Section 2: Pluripotency and the Undifferentiated State — International Society for Stem Cell Research [isscr.org]
- 11. wicell.org [wicell.org]
- 12. Cardiac differentiation at an initial low density of human-induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High density cultures of embryoid bodies enhanced cardiac differentiation of murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Efficiency of In Vitro Differentiation of Primate iPSCs into Cardiomyocytes Depending on Their Cell Seeding Density and Cell Line Specificity [mdpi.com]
- 16. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. cdn.stemcell.com [cdn.stemcell.com]
- 22. selleckchem.com [selleckchem.com]
- 23. IWP 4 | β-catenin | Tocris Bioscience [tocris.com]
- 24. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. allencell.org [allencell.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Human-induced pluripotent stem cells in cardiovascular research: current approaches in cardiac differentiation, maturation strategies, and scalable production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IWP-4 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing IWP-4 in their experiments.
Troubleshooting Guide
Issue 1: No or low inhibition of Wnt signaling observed.
Q: My reporter assay (e.g., TOP/FOP) or downstream target analysis (e.g., Western blot for β-catenin, qPCR for Axin2) shows minimal or no effect after this compound treatment. What could be the cause?
A: This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the cells.
-
This compound Preparation and Storage:
-
Improper Dissolution: this compound has low solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final working concentration. Precipitates in the stock solution can lead to inaccurate dosing. If you observe any precipitate, warming the solution to 37°C for 2-5 minutes can help.
-
Degradation: this compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots. It is recommended to use freshly prepared solutions for optimal results. Aqueous solutions of this compound are not recommended for storage for more than a day.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.
-
-
Experimental Conditions:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines and experimental contexts. Perform a dose-response experiment to determine the optimal concentration for your specific system. While the IC50 is 25 nM, concentrations up to 5 µM have been used in some studies.
-
Insufficient Incubation Time: The inhibitory effect of this compound may not be immediate. A time-course experiment is recommended to determine the optimal treatment duration for observing the desired downstream effects.
-
-
Cell-Specific Factors:
-
Low Endogenous Wnt Signaling: The cell line you are using may have low endogenous Wnt ligand secretion. This compound works by inhibiting the secretion of Wnt proteins. If there is no active Wnt signaling to inhibit, you will not observe an effect.
-
Mutations Downstream of Wnt Ligand Secretion: Some cell lines have mutations in downstream components of the Wnt pathway (e.g., APC or β-catenin) that lead to constitutive pathway activation independent of Wnt ligand signaling. In such cases, this compound will not be effective.
-
Issue 2: Observed Cell Toxicity or Unexpected Phenotypes.
Q: I am observing a high level of cell death, or a phenotype that is not consistent with Wnt signaling inhibition after treating my cells with this compound. What should I do?
A: Cell toxicity or unexpected phenotypes can be due to the concentration of this compound, the solvent, or potential off-target effects.
-
Concentration and Purity of this compound:
-
High Concentration: The concentration of this compound used may be too high for your specific cell type, leading to cytotoxicity. It is crucial to perform a toxicity assay to determine the optimal non-toxic concentration range for your experiments. One study found this compound to be non-cytotoxic at 5 µM in mesenchymal stem cells.
-
Impurity: Ensure you are using a high-purity grade of this compound. Impurities in the compound could be responsible for the observed toxicity.
-
-
Solvent Toxicity:
-
High DMSO Concentration: As mentioned previously, ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. It is essential to include a vehicle control (medium with the same concentration of DMSO as the this compound treated wells) in your experiments to rule out any solvent-induced effects.
-
-
Off-Target Effects:
-
While this compound is reported to have minimal effects on Notch and Hedgehog signaling pathways, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. If you suspect off-target effects, try to rescue your phenotype by adding recombinant Wnt protein, which should not be effective if the phenotype is due to on-target this compound activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an inhibitor of the Wnt signaling pathway. It specifically targets and inactivates Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is responsible for the palmitoylation of Wnt proteins, a critical post-translational modification that is essential for their secretion and signaling activity. By inhibiting PORCN, this compound prevents Wnt proteins from being secreted, thereby blocking downstream Wnt signaling cascades.
Q2: What is the IC50 of this compound? A2: this compound has a reported IC50 of 25 nM for inhibiting Wnt/β-catenin signaling.
Q3: How should I prepare and store this compound? A3: this compound is soluble in DMSO. For a stock solution, you can dissolve it in fresh, anhydrous DMSO. Store the stock solution in aliquots at -20°C or -80°C and protect it from light to maintain stability. It is advisable to avoid repeated freeze-thaw cycles. This compound has low solubility in aqueous solutions, and it is not recommended to store it in aqueous buffers for more than a day.
Q4: What is a typical working concentration for this compound in cell culture? A4: The optimal working concentration can vary depending on the cell type and the specific experiment. A dose-response curve should be generated to determine the ideal concentration for your system. Published studies have used concentrations ranging from the nanomolar range up to 5 µM.
Q5: How can I verify that this compound is working in my experiment? A5: To confirm the activity of this compound, you can assess the downstream effects of Wnt signaling inhibition. This can be done by:
-
Western Blotting: Check for a decrease in the levels of active β-catenin.
-
qPCR: Measure the mRNA expression of Wnt target genes, such as Axin2 or c-Myc, which should be downregulated.
-
Reporter Assays: Use a TCF/LEF reporter construct (e.g., TOP/FOP flash assay) to measure the transcriptional activity of the Wnt pathway. A decrease in the TOP/FOP ratio would indicate inhibition.
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Mechanism of Action | Inhibits Porcupine (PORCN), an O-acyltransferase, preventing Wnt palmitoylation and secretion. | |
| IC50 | 25 nM | |
| Molecular Weight | 496.62 g/mol | |
| Solubility in DMSO | ~1.2 mM to 4 mg/mL (8.05 mM) | |
| Solubility in Aqueous Buffer | Sparingly soluble | |
| Recommended Working Concentration | Cell line dependent, typically in the range of 100 nM to 5 µM. | |
| Storage of Powder | -20°C, protected from light. | |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 496.62), you would add 20.136 µL of DMSO.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly to ensure the compound is completely dissolved. If necessary, warm the solution at 37°C for 2-5 minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Wnt Signaling Inhibition Assay using qPCR
-
Cell Seeding:
-
Plate your cells of interest in a suitable culture plate (e.g., 6-well plate) at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
This compound Treatment:
-
The next day, prepare the desired concentrations of this compound in pre-warmed complete cell culture medium. Remember to keep the final DMSO concentration consistent across all wells and below 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), as determined by your time-course experiments.
-
-
RNA Extraction:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target gene (e.g., Axin2) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound treated samples and the vehicle control. A significant decrease in the expression of Wnt target genes will confirm the inhibitory activity of this compound.
-
Mandatory Visualization
Caption: this compound inhibits the Wnt signaling pathway by targeting the Porcupine enzyme.
Caption: A general experimental workflow for studies involving the use of this compound.
Caption: A troubleshooting decision tree for experiments where this compound shows low efficacy.
Validation & Comparative
Validating IWP-4 Target Engagement in Cells: A Comparative Guide
For researchers in drug discovery and cell biology, confirming that a small molecule inhibitor reaches and engages its intended target within a cell is a critical step. This guide provides a comprehensive comparison of methods to validate the target engagement of IWP-4, a potent inhibitor of the Wnt signaling pathway, and contrasts its performance with alternative inhibitors.
This compound acts by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1] This guide delves into the experimental validation of this engagement and the downstream consequences on the Wnt pathway.
Comparative Analysis of Porcupine Inhibitors
Several small molecules have been developed to inhibit the Wnt pathway by targeting Porcupine. Below is a comparison of this compound with other notable Porcupine inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Assay IC50 | Key Characteristics |
| This compound | Porcupine (PORCN) | 25 nM[1] | ~157 nM (HEK293T)[2] | Commonly used for in vitro studies of Wnt signaling and differentiation. |
| IWP-2 | Porcupine (PORCN) | 27 nM[2] | Not consistently reported | A close analog of this compound, also widely used in research. |
| LGK974 (WNT974) | Porcupine (PORCN) | 1 nM (radioligand binding)[3] | 0.4 nM (Wnt co-culture assay)[3] | A highly potent and specific inhibitor that has entered clinical trials.[4] |
| Wnt-C59 | Porcupine (PORCN) | 74 pM[5] | <0.11 nM (Wnt-Luc reporter)[6] | A very potent and selective Porcupine inhibitor with good in vivo bioavailability. |
Comparison with Inhibitors Targeting Other Wnt Pathway Components
Beyond Porcupine inhibitors, other small molecules target different nodes of the Wnt signaling cascade. Understanding their mechanisms is crucial for selecting the appropriate tool for a given research question.
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin by inhibiting its PARsylation, promoting β-catenin degradation. | 1-10 µM |
| iCRT compounds | β-catenin/TCF interaction | Inhibit the transcriptional activity of the β-catenin/TCF complex. | Varies by compound |
Experimental Protocols for Validating Target Engagement
Accurate validation of this compound target engagement requires a multi-pronged approach, combining methods that assess direct target binding with those that measure the downstream functional consequences of target inhibition.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7][8]
Protocol for Porcupine CETSA:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to ~80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating Gradient:
-
Harvest cells and resuspend in PBS containing the respective compound or vehicle.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.[7]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Porcupine protein at each temperature by Western blotting using a Porcupine-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble Porcupine as a function of temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates direct target engagement.
-
Western Blot for β-catenin Levels
Inhibition of Porcupine by this compound is expected to decrease the levels of active, stabilized β-catenin.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or other inhibitors for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imager. A decrease in the β-catenin band intensity in this compound treated cells confirms pathway inhibition.
-
TOPFlash/FOPFlash Reporter Assay for Wnt Pathway Activity
This luciferase-based reporter assay is a widely used method to quantify the transcriptional activity of the canonical Wnt pathway.
Protocol:
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours, treat the cells with different concentrations of this compound or other Wnt inhibitors.
-
-
Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the TOPFlash and FOPFlash activities to the Renilla luciferase activity.
-
Calculate the TOP/FOP ratio to determine the specific Wnt pathway-dependent transcriptional activity. A dose-dependent decrease in the TOP/FOP ratio indicates inhibition of the Wnt pathway.
-
Quantitative PCR (qPCR) for Axin2 Expression
Axin2 is a direct target gene of the Wnt/β-catenin signaling pathway and serves as a reliable marker of pathway activation.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or other inhibitors for a desired period (e.g., 24 hours).
-
Extract total RNA using a suitable kit and synthesize cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for Axin2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of Axin2 using the ΔΔCt method. A significant decrease in Axin2 mRNA levels upon this compound treatment confirms the inhibition of Wnt signaling.
-
Visualizing the Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.csiro.au [discovery.csiro.au]
- 5. apexbt.com [apexbt.com]
- 6. cellagentech.com [cellagentech.com]
- 7. Cellular Thermal Shift Assay [bio-protocol.org]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
A Head-to-Head Comparison of IWP-4 and Wnt-C59: A Guide for Researchers
For researchers, scientists, and drug development professionals investigating the Wnt signaling pathway, the choice of a potent and specific inhibitor is critical. This guide provides a comparative overview of two widely used Porcupine (PORCN) inhibitors, IWP-4 and Wnt-C59, to aid in the selection of the most appropriate tool for your experimental needs.
Both this compound and Wnt-C59 are small molecules that effectively block the Wnt signaling pathway by targeting Porcupine, a membrane-bound O-acyltransferase. This enzyme is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling cascades. By inhibiting PORCN, both compounds prevent the release of functional Wnt proteins, thereby suppressing downstream signaling.
Mechanism of Action
This compound and Wnt-C59 share a common molecular target, the PORCN enzyme. Their inhibitory action halts the Wnt signaling cascade at its origin, preventing the secretion of all Wnt ligands that require palmitoylation. This upstream inhibition affects both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt pathways.
Efficacy and Potency: A Quantitative Comparison
| Inhibitor | Target | Reported IC50 | Reference |
| This compound | Porcupine (PORCN) | 25 nM | [1][2] |
| Wnt-C59 | Porcupine (PORCN) | 74 pM (0.074 nM) |
Table 1: Comparison of IC50 Values for this compound and Wnt-C59. The IC50 values indicate the concentration of the inhibitor required to reduce the activity of the target by 50%. A lower IC50 value signifies higher potency.
| Inhibitor | Application | Cell Type | Effective Concentration | Reference |
| This compound | Cardiomyocyte Differentiation | Human Pluripotent Stem Cells | 5 µM | |
| This compound | Inhibition of TNBC cell proliferation | Triple-Negative Breast Cancer Cells | 5 µM | |
| Wnt-C59 | Inhibition of Wnt-driven tumors | MMTV-WNT1 transgenic mice | Not specified in vitro | |
| Wnt-C59 | Arrest of sphere formation | Nasopharyngeal carcinoma cells | 1-5 µM |
Table 2: Effective Concentrations of this compound and Wnt-C59 in Various Applications. These concentrations represent the amount of inhibitor used to achieve a desired biological effect in the cited studies.
Specificity and Off-Target Effects
Information regarding the comprehensive specificity and potential off-target effects of this compound and Wnt-C59 is limited in the publicly available literature. While both are considered potent Porcupine inhibitors, researchers should exercise caution and consider performing appropriate control experiments to rule out potential off-target effects in their specific experimental system.
Experimental Protocols
To facilitate the direct comparison of this compound and Wnt-C59 in your own laboratory setting, we provide the following detailed methodologies for key experiments.
TOPflash Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Treatment: After 24 hours, replace the medium with fresh medium containing a Wnt ligand (e.g., Wnt3a conditioned medium or recombinant Wnt3a) and varying concentrations of this compound, Wnt-C59, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in the inhibitor-treated wells to the Wnt-stimulated control to determine the dose-dependent inhibition.
Western Blotting for β-catenin
This technique is used to assess the levels of β-catenin, a key downstream effector of the canonical Wnt pathway. Inhibition of Wnt signaling is expected to lead to a decrease in the stabilized, cytosolic pool of β-catenin.
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and treat with a Wnt ligand in the presence or absence of this compound or Wnt-C59 for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the relative levels of β-catenin between treatments.
Conclusion
Both this compound and Wnt-C59 are valuable tools for the in vitro and in vivo inhibition of Wnt signaling through the targeting of Porcupine. The available data strongly suggests that Wnt-C59 is a significantly more potent inhibitor than this compound , exhibiting efficacy at picomolar concentrations. This higher potency may be advantageous in experimental settings where a very low concentration of inhibitor is required to minimize potential off-target effects.
However, the choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, the desired duration of inhibition, and the experimental budget. For researchers aiming to directly compare the efficacy of these two inhibitors for their specific application, it is highly recommended to perform a head-to-head comparison using standardized assays such as the TOPflash reporter assay and Western blotting for β-catenin, following the protocols outlined in this guide. This approach will provide the most accurate and reliable data to inform the selection of the optimal Porcupine inhibitor for your research.
References
- 1. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Wnt Pathway: A Comparative Guide to Downstream Gene Expression Analysis Following IWP-4 Treatment
For researchers, scientists, and drug development professionals investigating the intricate Wnt signaling pathway, the choice of an appropriate inhibitor is paramount. This guide provides a comprehensive comparison of IWP-4, a potent Porcupine (PORCN) inhibitor, with other commonly used Wnt pathway antagonists. We delve into their mechanisms of action, downstream gene expression effects, and provide detailed experimental protocols to aid in your research endeavors.
This compound is a small molecule that selectively inhibits the MBOAT (membrane-bound O-acyltransferase) Porcupine, an enzyme essential for the palmitoylation and subsequent secretion of Wnt ligands. This blockade of Wnt ligand secretion effectively shuts down both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways. In contrast, other inhibitors target downstream components of the pathway, offering alternative strategies to modulate Wnt signaling. This guide will focus on comparing this compound with IWR-1 (Inhibitor of Wnt Response-1) and XAV939, which act by stabilizing the β-catenin destruction complex.
Mechanism of Action: A Tale of Three Inhibitors
The differential effects of this compound, IWR-1, and XAV939 on downstream gene expression stem from their distinct molecular targets within the Wnt signaling cascade.
dot
Figure 1: Wnt Signaling Pathway and Inhibitor Targets. This diagram illustrates the canonical Wnt signaling pathway and the points of intervention for this compound, IWR-1, and XAV939.
Comparative Analysis of Downstream Gene Expression
| Gene | This compound/Porcupine Inhibitors | IWR-1 | XAV939 |
| AXIN2 | Downregulated[1] | Downregulated | Downregulated[2] |
| c-MYC | Downregulated[1] | Downregulated | Downregulated[3] |
| CCND1 (Cyclin D1) | Downregulated[4] | Downregulated | Downregulated[3] |
| LEF1 | Downregulated | Downregulated[5] | Downregulated |
| NKD1 | Downregulated | Not Reported | Downregulated |
| MMP9 | Downregulated[4] | Not Reported | Not Reported |
| MMP2 | Downregulated[4] | Not Reported | Not Reported |
Note: Data is compiled from studies using this compound or other Porcupine inhibitors like LGK974, which have the same mechanism of action.
Experimental Protocols
To ensure reproducibility and accuracy in your experiments, we provide a detailed, generalized protocol for downstream gene expression analysis following treatment with Wnt inhibitors.
dot
Figure 2: Experimental Workflow for Gene Expression Analysis. This diagram outlines the key steps from cell culture and inhibitor treatment to bioinformatics analysis of RNA-sequencing data.
Detailed Methodologies:
1. Cell Culture and this compound Treatment:
-
Cell Line: Select a cell line with a well-characterized and active Wnt signaling pathway (e.g., HEK293T, L-Wnt3A, or specific cancer cell lines).
-
Seeding: Plate cells in appropriate culture vessels at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of this compound will depend on the cell line and experimental goals, but typically ranges from 1 to 10 µM. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid toxicity.
-
Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
2. RNA Isolation and Quality Control:
-
Lysis: At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extraction: Follow the manufacturer's protocol for RNA extraction, including a DNase treatment step to remove any contaminating genomic DNA.
-
Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by running an aliquot on an Agilent Bioanalyzer or equivalent system. An RNA Integrity Number (RIN) of >8 is generally recommended for RNA-sequencing.
3. RNA-Sequencing and Bioinformatic Analysis:
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment or ribosomal RNA (rRNA) depletion for total RNA sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the complexity of the transcriptome and the research question.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound treated and control groups.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound treatment.
-
Logical Relationships of Wnt Pathway Inhibitors
The selection of a Wnt pathway inhibitor should be guided by the specific research question and the desired point of intervention in the signaling cascade.
dot
Figure 3: Logical Relationships of Wnt Inhibitors. This diagram categorizes the inhibitors based on their point of intervention within the Wnt signaling pathway.
By understanding the distinct mechanisms of action and their resulting impact on gene expression, researchers can make informed decisions about which Wnt pathway inhibitor is best suited for their experimental needs. This guide provides a foundational framework for designing and executing robust experiments to unravel the complexities of Wnt signaling in health and disease.
References
- 1. Porcupine inhibition disrupts mitochondrial function and homeostasis in WNT ligand-addicted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Porcupine Inhibitor LGK974 Downregulates the Wnt Signaling Pathway and Inhibits Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
A Comparative Guide to the Specificity of IWP-4 and Other Porcupine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Porcupine inhibitor IWP-4 with other commonly used alternatives. The focus is on specificity, supported by quantitative data and detailed experimental methodologies, to aid in the selection of the most appropriate inhibitor for research and drug development applications.
Introduction to Porcupine and Wnt Signaling
The Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of this pathway is a hallmark of various cancers.[2] Wnt proteins, the signaling ligands of this pathway, require post-translational modification to become active. This critical step, palmitoylation, is catalyzed by the membrane-bound O-acyltransferase Porcupine (PORCN).[2][3] By adding a palmitoleoyl group to a conserved serine residue on Wnt proteins, Porcupine enables their secretion and subsequent interaction with Frizzled receptors on target cells.[4] Inhibition of Porcupine presents an attractive therapeutic strategy to block Wnt signaling at its source, particularly in Wnt-driven cancers.[5]
A number of small molecule Porcupine inhibitors have been developed, including the "Inhibitor of Wnt Production" (IWP) series, to which this compound belongs, as well as newer generation compounds like LGK974 and Wnt-C59.[2] This guide focuses on comparing the specificity of this compound against these other inhibitors.
Mechanism of Action of Porcupine Inhibitors
Porcupine inhibitors are designed to bind to the PORCN enzyme, blocking its acyltransferase activity. This prevents the palmitoylation of newly synthesized Wnt ligands in the endoplasmic reticulum.[4] Without this lipid modification, Wnt proteins cannot be recognized by the Wntless (WLS) transport protein, trapping them within the cell and preventing their secretion.[4] This effectively shuts down all canonical and non-canonical Wnt signaling initiated by Wnt ligand secretion.
Figure 1. Wnt Signaling Pathway and Site of Porcupine Inhibition.
Comparative Analysis of Porcupine Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other widely used Porcupine inhibitors in cell-based Wnt signaling assays. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 Value | Assay System | Reference |
| This compound | 25 nM | Wnt Pathway Activity Assay | [1][6] |
| IWP-2 | ~40 nM | Wnt/β-catenin Pathway Assay | [7] |
| Wnt-C59 | 74 pM | Wnt3A-mediated TCF Luciferase Assay | [8] |
| LGK974 | 0.4 nM | Wnt Co-culture Assay | [3][9] |
Table 1: Comparison of IC50 values for various Porcupine inhibitors.
Specificity Profile: this compound vs. Other Inhibitors
While potency is a critical parameter, specificity is paramount to minimize confounding experimental results and potential off-target effects in therapeutic applications.
IWP Series (IWP-2, this compound): The IWP compounds, including IWP-2 and this compound, are effective inhibitors of Porcupine.[7] However, emerging evidence suggests that their effects may not be exclusively limited to this target. A study has shown that due to structural similarities with known Casein Kinase 1 (CK1) inhibitors, IWP-2 and this compound also function as ATP-competitive inhibitors of CK1δ and CK1ε.[10] Since CK1 is itself a component of the β-catenin destruction complex within the Wnt pathway, this dual inhibition could lead to complex and potentially misleading results in Wnt signaling studies.
LGK974 (WNT974): LGK974 is a highly potent and specific Porcupine inhibitor.[3] It was developed through medicinal chemistry optimization to improve upon earlier compounds and has demonstrated high specificity for Porcupine.[9] Extensive preclinical and clinical studies have shown that its biological effects, such as dysgeusia (taste distortion), are consistent with on-target inhibition of the Wnt pathway.[11]
Wnt-C59: Wnt-C59 is another highly potent and specific inhibitor of Porcupine.[8][12] It has been shown to effectively block Wnt signaling at picomolar concentrations and is widely used as a specific tool to study the effects of Porcupine inhibition in various biological systems.[8]
Experimental Protocols
Cell-Based Wnt Signaling Reporter Assay (STF Assay)
This assay is commonly used to quantify the activity of the canonical Wnt/β-catenin pathway and to determine the IC50 of inhibitors.
Principle: The assay utilizes a cell line (e.g., L-Wnt-STF cells) that stably expresses a Wnt-responsive reporter construct. This construct contains multiple TCF/LEF transcription factor binding sites upstream of a luciferase gene (SuperTopFlash or STF). Activation of the Wnt pathway leads to the nuclear accumulation of β-catenin, which co-activates TCF/LEF-mediated transcription, resulting in luciferase expression that can be quantified by luminescence.
Methodology:
-
Cell Seeding: Plate L-Wnt-STF cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the Porcupine inhibitor (e.g., this compound, LGK974) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for inhibition of Wnt signaling and subsequent changes in reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Figure 2. Workflow for a Wnt Signaling Reporter Assay.
In Vitro Kinase Inhibition Assay (for Off-Target Specificity)
This assay is used to determine if a compound directly inhibits the activity of a specific kinase, such as Casein Kinase 1 (CK1).
Principle: The assay measures the ability of a purified kinase to phosphorylate a specific substrate in the presence of a radioactive ATP isotope (e.g., [γ-³²P]ATP). An inhibitor will reduce the amount of phosphorylation, which can be quantified.
Methodology:
-
Reaction Setup: In a reaction buffer, combine the purified kinase (e.g., recombinant CK1δ), the kinase-specific substrate (e.g., a peptide substrate), and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for a set time at the optimal temperature for the enzyme (e.g., 30°C).
-
Termination: Stop the reaction (e.g., by adding a strong acid).
-
Quantification: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity remaining on the membrane, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 for the off-target kinase.
Conclusion
This compound is a valuable tool for inhibiting the Wnt signaling pathway, with a reported IC50 in the nanomolar range.[1][6] However, for researchers requiring a high degree of specificity, its potential off-target inhibition of CK1δ/ε is a significant consideration.[10] Newer generation Porcupine inhibitors such as LGK974 and Wnt-C59 offer substantially higher potency and have been developed and characterized to be highly specific for Porcupine.[8][9] The choice of inhibitor should, therefore, be guided by the specific requirements of the experiment, balancing the need for potent Wnt inhibition with the imperative of target specificity.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Porcupine Is Not Required for the Production of the Majority of Wnts from Primary Human Astrocytes and CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
IWP-4: A Comparative Guide to its Inhibition of Wnt Secretion
For researchers in cellular biology, developmental biology, and oncology, the targeted modulation of signaling pathways is a cornerstone of experimental design. The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and fate, is frequently a subject of such investigation. Inhibitor of Wnt Production-4 (IWP-4) has emerged as a valuable tool for studying the consequences of attenuated Wnt signaling. This guide provides a comprehensive comparison of this compound with other Wnt pathway inhibitors, supported by experimental data and detailed protocols to validate its inhibitory effects on Wnt secretion.
Mechanism of Action: Targeting Wnt Palmitoylation
This compound exerts its inhibitory effect on the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[1][2] PORCN is essential for the palmitoylation of Wnt proteins, a post-translational modification critical for their secretion and subsequent signaling activity.[1][2][3] By inactivating PORCN, this compound effectively prevents Wnt ligands from being secreted, thereby blocking both autocrine and paracrine Wnt signaling.[4][5] This mechanism is distinct from other classes of Wnt inhibitors that may target downstream components of the pathway.
Figure 1: Wnt Signaling Pathway and the inhibitory action of this compound.
Comparative Analysis of Wnt Pathway Inhibitors
This compound is part of a family of pyrimidinyl-thiazole-based inhibitors that target PORCN. Its analogs, such as IWP-2 and IWP-3, share a similar mechanism of action.[1][3] However, their potencies can differ. Beyond the IWP series, other small molecules inhibit the Wnt pathway at various downstream points, providing alternative strategies for pathway modulation. For instance, IWR-1-endo promotes the stabilization of Axin2, a negative regulator of β-catenin, while XAV939 inhibits Tankyrase, leading to Axin stabilization and subsequent β-catenin degradation.[3][6]
| Inhibitor | Target | Mechanism of Action | IC₅₀ | Reference |
| This compound | Porcupine (PORCN) | Inhibits Wnt palmitoylation and secretion. | 25 nM | [2][7][8] |
| IWP-2 | Porcupine (PORCN) | Inhibits Wnt palmitoylation and secretion. | 27 nM | [3][9] |
| IWP-3 | Porcupine (PORCN) | Inhibits Wnt palmitoylation and secretion. | 40 nM | [5] |
| LGK974 | Porcupine (PORCN) | Inhibits Wnt palmitoylation and secretion. | ~0.4 nM | [10] |
| IWR-1-endo | Axin2 stabilization | Promotes the stabilization of the β-catenin destruction complex. | ~180 nM | [5] |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin by inhibiting its PARsylation. | ~11 nM (TNKS2) | [6][10] |
Experimental Validation of this compound's Inhibitory Effect
Validating the efficacy of this compound in a given experimental system is crucial. A combination of assays is typically employed to confirm its inhibitory action on Wnt secretion and downstream signaling.
Figure 2: Experimental workflow for validating Wnt secretion inhibition.
Key Experimental Protocols
1. Luciferase Reporter Assay for Wnt/β-catenin Pathway Activity
This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (e.g., TOP-Flash) and a constitutively expressed Renilla luciferase plasmid (for normalization). Activation of the Wnt pathway leads to the expression of firefly luciferase.
-
Methodology:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with the TOP-Flash (or FOP-Flash as a negative control) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with varying concentrations of this compound or other inhibitors. A positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control (DMSO) should be included.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in this compound treated cells compared to the positive control indicates inhibition of the Wnt pathway.[5][11]
-
2. Western Blot Analysis of Wnt Pathway Components
This technique is used to assess the protein levels and phosphorylation status of key components of the Wnt signaling cascade.
-
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Inhibition of Wnt signaling by this compound is expected to decrease the levels of active β-catenin and the phosphorylation of LRP6 and Dishevelled.[5][7]
-
Methodology:
-
Plate cells and treat with this compound, controls, and other inhibitors as described for the luciferase assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated LRP6, total LRP6, Dishevelled (Dvl2), β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the levels of p-LRP6 and active β-catenin in the this compound treated samples confirms pathway inhibition.[5][9]
-
3. Wnt Secretion Assay
This assay directly measures the amount of secreted Wnt protein.
-
Principle: Cells are engineered to express a Wnt protein fused to a reporter, such as Gaussia luciferase.[5] The amount of luciferase activity in the conditioned medium is proportional to the amount of secreted Wnt.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding a Wnt3a-Gaussia luciferase fusion protein.
-
Treat the cells with this compound or other inhibitors.
-
After 24 hours, collect the conditioned medium.
-
Measure the Gaussia luciferase activity in the conditioned medium. A decrease in luciferase activity in the medium of this compound treated cells indicates inhibition of Wnt secretion.[5]
-
Conclusion
This compound is a potent and specific inhibitor of Wnt secretion that acts by targeting the O-acyltransferase PORCN.[1][8] Its efficacy is comparable to its analog IWP-2 and it serves as a valuable tool for dissecting the roles of Wnt signaling in various biological processes.[3] When compared to other Wnt pathway inhibitors that act downstream, this compound offers the distinct advantage of blocking the initial step of Wnt ligand secretion, thereby preventing the activation of the pathway at its source. The experimental protocols outlined in this guide provide a robust framework for validating the inhibitory effect of this compound and comparing its performance against other modulators of the Wnt pathway. Careful experimental design, including appropriate controls and multiple validation methods, is essential for obtaining reliable and interpretable results.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. UBE3A Wnt signaling Cell Assay – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Analysis of IWP-4 and IWR-1 in the Inhibition of Wnt Signaling
In the landscape of Wnt signaling pathway research, small molecule inhibitors are indispensable tools for dissecting complex biological processes and for the development of novel therapeutics. Among these, IWP-4 and IWR-1 have emerged as widely utilized inhibitors, each with a distinct mechanism of action. This guide provides a detailed comparative study of this compound and IWR-1, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and protocols.
Mechanism of Action: Two Distinct Points of Intervention
This compound and IWR-1 inhibit the canonical Wnt signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and disease. However, they target different key components of this pathway.
This compound acts as an inhibitor of Wnt production. It specifically targets Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt proteins.[1][2][3] This post-translational modification is critical for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively prevents Wnt proteins from being secreted, thereby blocking the activation of the Wnt signaling cascade at its origin.[1][2]
IWR-1 , on the other hand, functions downstream in the Wnt pathway. It promotes the degradation of β-catenin, the central effector of the canonical Wnt pathway. IWR-1 achieves this by stabilizing the β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1.[4][5][6] Specifically, IWR-1 has been shown to interact with Axin and inhibit the activity of Tankyrase 1 and 2 (TNKS1/2), enzymes that mark Axin for degradation.[7][8] By stabilizing Axin, IWR-1 enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, thus preventing its accumulation and translocation to the nucleus.[4][6][7]
Quantitative Comparison of Inhibitory Potency
The efficacy of this compound and IWR-1 has been quantified in various cellular assays, with the half-maximal inhibitory concentration (IC50) being a key performance metric.
| Inhibitor | Target | IC50 Value | Cell Line/Assay Condition |
| This compound | Porcupine (PORCN) | 25 nM | Wnt/β-catenin signaling assay[1][9][10][11] |
| IWR-1 | Wnt/β-catenin signaling | 180 nM | L-cells expressing Wnt3A[4][5][7][12] |
| Tankyrase 1 (TNKS1/PARP5a) | 131 nM | In vitro auto-PARsylation assay[8] | |
| Tankyrase 2 (TNKS2/PARP5b) | 56 nM | In vitro auto-PARsylation assay[8] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and the method of measurement.
Generally, IWP compounds have been reported to be more potent than IWR compounds in cell culture-based assays.[6][13]
Visualizing the Mechanisms of Wnt Inhibition
The following diagrams illustrate the points of intervention for this compound and IWR-1 within the canonical Wnt signaling pathway.
Caption: Wnt signaling pathway with this compound and IWR-1 inhibition points.
Experimental Protocol: Wnt Reporter Luciferase Assay
A common method to quantify the inhibitory effect of compounds like this compound and IWR-1 is the Wnt reporter luciferase assay. This assay measures the activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin.
Objective: To determine and compare the dose-dependent inhibition of Wnt signaling by this compound and IWR-1.
Materials:
-
HEK293T or other suitable cell line
-
Super8XTOPFlash (or equivalent TCF/LEF firefly luciferase reporter) and a control Renilla luciferase plasmid
-
Transfection reagent
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
This compound and IWR-1 stock solutions (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Super8XTOPFlash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Wnt Stimulation and Inhibitor Treatment:
-
Replace the media with fresh media containing Wnt3a conditioned media to stimulate the Wnt pathway.
-
Concurrently, treat the cells with a serial dilution of this compound or IWR-1. Include a DMSO vehicle control.
-
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the dual-luciferase assay system.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to generate dose-response curves and calculate the IC50 values for this compound and IWR-1.
-
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. reprocell.com [reprocell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Wnt Antagonist I, IWR-1- endo [sigmaaldrich.com]
- 9. IWP 4 | β-catenin | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of IWP-4: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of IWP-4, a potent Wnt signaling inhibitor, are critical for ensuring laboratory safety and environmental protection. While specific regulations may vary, a comprehensive approach rooted in precautionary measures is paramount.
For researchers, scientists, and drug development professionals, understanding the chemical properties and potential hazards of this compound is the first step toward its proper disposal. This compound, or Inhibitor of Wnt Production-4, is a small molecule used in stem cell research and cancer studies to modulate the Wnt signaling pathway.[1][2] Although one safety data sheet classifies this compound as not a hazardous substance or mixture, another source advises treating it as hazardous until more information is available, recommending against ingestion, inhalation, or contact with skin and eyes.[3][4] Given this, a cautious approach to its disposal is warranted.
Key Chemical and Safety Data
A summary of the essential quantitative data for this compound is provided below to inform handling and disposal procedures.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀N₄O₃S₃ | [5][6] |
| Molecular Weight | 496.62 g/mol | [5][6] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥95% to >99% | [5][8] |
| Solubility | Soluble in DMSO and DMF | [1][4] |
| Storage Temperature | Powder: 4°C; Stock solution: -20°C or -80°C | [7][9] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound, incorporating best practices for chemical waste management. This protocol is a general guideline; always consult and adhere to your institution's specific safety protocols and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused or expired powder, contaminated personal protective equipment (gloves, etc.), and any lab materials (e.g., weigh boats, pipette tips) that have come into direct contact with the compound. This waste should be placed in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound, such as stock solutions in DMSO or cell culture media, should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[10]
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
3. Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and the date. Store the sealed waste containers in a designated, secure satellite accumulation area away from incompatible materials.
4. Final Disposal: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The logical flow of the disposal process is visualized in the diagram below.
By adhering to these procedures, laboratory personnel can mitigate risks, ensure a safe working environment, and comply with environmental regulations when working with and disposing of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. IWP 4 | β-catenin | Tocris Bioscience [tocris.com]
- 3. abmole.com [abmole.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medkoo.com [medkoo.com]
- 7. reprocell.com [reprocell.com]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling IWP-4
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of the Wnt signaling inhibitor, IWP-4.
Physicochemical and Storage Properties of this compound
A clear understanding of this compound's properties is the first step toward safe and effective use.
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₄O₃S₃ |
| Molecular Weight | 496.62 g/mol |
| Appearance | White solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
| Storage (Powder) | 4°C, protected from light |
| Storage (Stock Solution) | -20°C in aliquots, protected from light |
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), which requires specific PPE due to its ability to penetrate the skin.
1. Hand Protection:
-
Gloves: Due to the use of DMSO as a solvent, standard nitrile gloves may not provide adequate protection. It is highly recommended to use butyl rubber or fluoroelastomer gloves. If these are not available, double-gloving with nitrile gloves may offer limited, short-term protection. Always inspect gloves for any signs of degradation or perforation before and during use.
2. Eye and Face Protection:
-
Safety Glasses with Side Shields or Goggles: These are mandatory to protect the eyes from splashes of this compound solutions.
-
Face Shield: A face shield should be worn in conjunction with safety glasses or goggles when there is a higher risk of splashing, such as when preparing stock solutions or handling larger volumes.
3. Body Protection:
-
Laboratory Coat: A standard, long-sleeved lab coat should be worn at all times to protect the skin and clothing from accidental spills.
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting.
4. Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, a respirator is not typically required for handling this compound. However, if there is a risk of aerosolization or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling and Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate PPE (as outlined above)
-
Sterile microcentrifuge tubes or vials for aliquoting
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.
-
Reconstitution: To prepare a stock solution, add the appropriate volume of DMSO to the this compound powder. For example, to create a 10 mM stock solution from 5 mg of this compound, you would add 1.007 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 2-5 minutes to aid dissolution.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.
-
Storage: Store the aliquots at -20°C and protect them from light.
Disposal Plan: Safe Disposal of this compound and Associated Waste
As this compound is not classified as a hazardous substance, disposal procedures are generally straightforward. However, always adhere to your institution's specific waste disposal policies and local regulations.
1. Solid this compound Waste:
-
Unused or expired this compound powder can typically be disposed of in the regular laboratory solid waste stream.
2. Liquid this compound Waste (in DMSO):
-
Small quantities of this compound dissolved in DMSO may be permissible for drain disposal with copious amounts of water, depending on institutional guidelines.
-
However, because DMSO can carry other substances with it, it is often recommended to collect DMSO-containing waste in a designated, properly labeled hazardous waste container for organic solvents.
3. Contaminated Materials:
-
Gloves, pipette tips, and other disposable materials that have come into contact with this compound solutions should be placed in a designated chemical waste container.
-
Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as chemical waste. The rinsed vial can then be disposed of in the regular trash.
Mechanism of Action: this compound Inhibition of the Wnt Signaling Pathway
This compound is a potent inhibitor of the canonical Wnt signaling pathway. It functions by targeting Porcupine (Porcn), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum. Porcupine is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells. By inhibiting Porcupine, this compound prevents Wnt proteins from being secreted, thereby blocking the entire downstream signaling cascade that leads to the stabilization of β-catenin and the transcription of Wnt target genes.
Caption: this compound inhibits the Wnt signaling pathway by targeting Porcupine, preventing Wnt ligand secretion.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
